MRT-81
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N3O5S/c1-19-10-15-24(32-31(40)34-30(36)23-16-26(37-2)28(39-4)27(17-23)38-3)18-25(19)33-29(35)22-13-11-21(12-14-22)20-8-6-5-7-9-20/h5-18H,1-4H3,(H,33,35)(H2,32,34,36,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXQODCQOSYYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Targets of MRT-81
To the Attention of Researchers, Scientists, and Drug Development Professionals.
The query for the target of "MRT-81" presents an ambiguity, as the designation can refer to more than one investigational compound. This guide provides a comprehensive overview of the two most prominent drug candidates that could be identified by this term: KRM-II-81 , a positive allosteric modulator of GABAA receptors, and MRT-8102 , a molecular glue degrader targeting NEK7. A third, less characterized compound, This compound (C007B-375592) , is also briefly mentioned.
This document is structured to provide a detailed technical understanding of each compound, including their molecular targets, mechanisms of action, available preclinical data, and relevant experimental methodologies, in line with the requirements for an in-depth scientific resource.
Candidate 1: KRM-II-81 - A Selective GABAA Receptor Modulator
KRM-II-81 is an imidazodiazepine derivative that acts as a positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABAA) receptors, with selectivity for subtypes containing α2 and α3 subunits.[1] This selectivity profile is hypothesized to confer anxiolytic, anticonvulsant, and antidepressant effects with a reduced liability for sedation and tolerance compared to non-selective benzodiazepines.[1][2]
Molecular Target and Mechanism of Action
The primary target of KRM-II-81 is the benzodiazepine binding site on the GABAA receptor, a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system. Upon binding, KRM-II-81 enhances the effect of GABA, increasing the influx of chloride ions and causing hyperpolarization of the neuron, which leads to a decrease in neuronal excitability. Its preferential activity at α2/3-containing receptors is key to its therapeutic profile.[3]
Signaling Pathway of KRM-II-81 at the GABAA Receptor
Quantitative Preclinical Data
| Parameter | Value | Species/Assay | Reference |
| Potentiation of GABA currents (ED50) | 32 nM | Isolated rat dorsal-root ganglion cultures | [4] |
| Anticonvulsant Activity (ED50) | 19 mg/kg, i.p. | Lamotrigine-insensitive amygdala kindling model (rat) | |
| Anxiolytic-like Effects | Significant at 1 mg/kg | Elevated Plus Maze (mouse model of Dravet syndrome) | |
| Antinociceptive Effects | Attenuated formalin-induced flinching | Formalin Test (rat) |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
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Objective: To measure the potentiation of GABA-evoked currents by KRM-II-81 in neurons.
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Preparation: Acute brain slices (e.g., from hippocampus or dorsal root ganglion) are prepared from rodents. Slices are maintained in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 and 5% CO2.
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Recording: Whole-cell voltage-clamp recordings are made from identified neurons. The intracellular pipette solution contains a physiological concentration of chloride and a marker like biocytin for post-hoc cell identification.
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Procedure: A baseline GABA-evoked current is established by puffing a low concentration of GABA onto the neuron. KRM-II-81 is then bath-applied at various concentrations, and the potentiation of the GABA-evoked current is measured.
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Data Analysis: The increase in the amplitude or area of the GABA-evoked current in the presence of KRM-II-81 is quantified to determine the EC50.
Formalin-Induced Nociception Assay in Rats
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Objective: To assess the analgesic properties of KRM-II-81.
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Animals: Male Sprague-Dawley rats are commonly used.
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Procedure: A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw. The animal is then placed in an observation chamber. Nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are recorded in two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection). KRM-II-81 or vehicle is administered (e.g., orally) prior to the formalin injection.
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Data Analysis: The frequency or duration of nociceptive behaviors is quantified and compared between the drug-treated and vehicle-treated groups.
Elevated Plus Maze for Anxiety-Like Behavior
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Objective: To evaluate the anxiolytic effects of KRM-II-81.
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Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.
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Procedure: Rodents are placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The movements of the animal are tracked by an overhead camera and automated software. KRM-II-81 or vehicle is administered prior to the test.
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Data Analysis: The time spent in the open arms versus the closed arms is the primary measure. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Candidate 2: MRT-8102 - A NEK7-Directed Molecular Glue Degrader
MRT-8102 is a first-in-class, orally bioavailable molecular glue degrader (MGD) developed by Monte Rosa Therapeutics. It is designed to selectively target and induce the degradation of the protein NIMA-related kinase 7 (NEK7), with the therapeutic goal of treating inflammatory diseases.
Molecular Target and Mechanism of Action
The target of MRT-8102 is NEK7 , a serine/threonine kinase that plays a crucial, non-enzymatic role in the assembly and activation of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, when activated by various stimuli, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).
MRT-8102 acts as a molecular glue, bringing NEK7 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of NEK7. By eliminating NEK7, MRT-8102 prevents the assembly of the NLRP3 inflammasome, thereby inhibiting the downstream inflammatory cascade.
Mechanism of Action of MRT-8102
Quantitative Preclinical Data
| Parameter | Value | Species/Assay | Reference |
| NEK7 Degradation | Nanomolar concentrations | In vitro | |
| CRBN Binding (IC50) | 0.2 µM | HTRF Assay | |
| NEK7 Degradation (DC50) | 10 nM | CAL51 cells | |
| NEK7 Degradation (Dmax) | 89% | CAL51 cells | |
| Safety Margin | >200-fold exposure over projected human efficacious dose | GLP toxicology studies (rat and non-human primate) | |
| In Vivo Efficacy | Near-complete reduction of IL-1β and caspase-1 | Ex vivo stimulation of whole blood from orally dosed cynomolgus monkeys |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for CRBN Binding
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Objective: To quantify the binding affinity of MRT-8102 to the E3 ligase component, Cereblon (CRBN).
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Principle: HTRF is a proximity-based assay. A terbium cryptate-labeled donor molecule (e.g., anti-tag antibody) and a d2-labeled acceptor molecule (e.g., tagged CRBN) are used. When MRT-8102 displaces a known binder, the FRET signal decreases.
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Procedure: The assay is typically performed in a microplate format. Recombinant CRBN, a fluorescently labeled tracer ligand, and varying concentrations of MRT-8102 are incubated. The HTRF signal is read on a compatible plate reader.
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Data Analysis: The IC50 value is calculated from the dose-response curve of MRT-8102 concentration versus HTRF signal.
In Vitro NEK7 Degradation Assay
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Objective: To determine the potency (DC50) and maximal degradation (Dmax) of NEK7 induced by MRT-8102.
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Cell Lines: A human cell line endogenously expressing NEK7, such as CAL51, is used.
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Procedure: Cells are treated with a serial dilution of MRT-8102 for a defined period (e.g., 24 hours). Following treatment, cells are lysed, and the protein concentration is determined.
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Quantification: NEK7 protein levels are quantified by a suitable method, such as Western blot or a quantitative immunoassay (e.g., ELISA or Meso Scale Discovery).
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Data Analysis: The percentage of NEK7 remaining relative to a vehicle control is plotted against the concentration of MRT-8102 to determine the DC50 and Dmax.
Mouse Peritonitis Model
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Objective: To evaluate the in vivo efficacy of MRT-8102 in a model of acute inflammation.
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Procedure: Mice are treated with MRT-8102 or vehicle via oral gavage. After a specified time, peritonitis is induced by intraperitoneal injection of an inflammatory agent like zymosan or lipopolysaccharide (LPS). After a few hours, the peritoneal cavity is lavaged to collect immune cells and inflammatory mediators.
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Data Analysis: The concentrations of cytokines (e.g., IL-1β, IL-6, TNF-α) in the peritoneal lavage fluid are measured by ELISA or multiplex assay. A reduction in cytokine levels in the MRT-8102-treated group compared to the vehicle group indicates efficacy.
Candidate 3: this compound (C007B-375592)
A compound designated as "this compound" is listed in some chemical supply catalogs. The available information suggests it is an antagonist of Smoothened (Smo) agonist (SAG)-induced proliferation of rat granule cell precursors with an IC50 of less than 10 nM. It is also reported to inhibit the differentiation of mesenchymal pluripotent C3H10T1/2 cells into alkaline phosphatase-positive osteoblasts. Due to the limited publicly available data, a detailed technical guide on this compound cannot be provided at this time.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data as of the date of this report. The information regarding investigational compounds is subject to change as research and development progresses.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. Frontiers | Therapeutic effects of KRM-II-81, positive allosteric modulator for α2/3 subunit containing GABAA receptors, in a mouse model of Dravet syndrome [frontiersin.org]
- 3. respirerx.com [respirerx.com]
- 4. The α2,3-selective potentiator of GABAA receptors, KRM-II-81, reduces nociceptive-associated behaviors induced by formalin and spinal nerve ligation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling MRT-81: A Potent Antagonist of the Smoothened Receptor for Targeted Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Smoothened (SMO) receptor antagonist, MRT-81, and its activity in the context of the Hedgehog (Hh) signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Hh pathway in oncology.
Introduction: The Hedgehog Signaling Pathway and the Role of Smoothened
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1][2] In adult tissues, the pathway is largely quiescent but can be aberrantly reactivated in various cancers, including basal cell carcinoma, medulloblastoma, and cancers of the pancreas, lung, and breast, where it drives tumor growth and survival.[3]
The central transducer of the Hh pathway is the seven-transmembrane protein Smoothened (SMO).[1][2] In the absence of Hh ligands (e.g., Sonic Hedgehog, Shh), the receptor Patched (PTCH) inhibits SMO activity. Upon Hh ligand binding to PTCH, this inhibition is relieved, leading to the activation of SMO and the subsequent downstream signaling cascade that culminates in the activation of GLI transcription factors and the expression of Hh target genes. Given its pivotal role, SMO has emerged as a key therapeutic target for cancers with a deregulated Hh pathway.
This compound is a potent and selective small-molecule antagonist of the Smoothened receptor, demonstrating significant inhibitory activity against the Hedgehog signaling pathway. This guide details the preclinical data on this compound, its mechanism of action, and the experimental protocols used for its characterization.
Quantitative Analysis of this compound Activity
This compound has been characterized through a series of in vitro assays to quantify its antagonist potency against the Smoothened receptor. The following tables summarize the key quantitative data.
| Assay Type | Cell Line/System | Agonist (Concentration) | Endpoint | IC50 (nM) | Reference(s) |
| Functional Antagonism | |||||
| Shh-light II Reporter Assay | Shh-light II (NIH/3T3) | ShhN | Luciferase Activity | 41 | |
| Osteoblast Differentiation | C3H10T1/2 | SAG (0.1 µM) | Alkaline Phosphatase | 64 | |
| Granule Cell Proliferation | Rat Cerebellar Granule Precursors | SAG (0.01 µM) | [³H]Thymidine Incorporation | < 10 | |
| Binding Affinity | |||||
| BODIPY-cyclopamine Competition | HEK293 cells expressing hSmo | - | BODIPY-cyclopamine Binding | 63 |
Mechanism of Action of this compound
This compound exerts its biological effects by directly binding to the Smoothened receptor and preventing its activation. This antagonist action effectively blocks the downstream signaling cascade of the Hedgehog pathway.
Hedgehog Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the canonical Hedgehog signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Shh-light II Luciferase Reporter Assay
This assay quantitatively measures the activity of the Hedgehog pathway by utilizing a cell line (Shh-light II) that stably expresses a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.
Materials:
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Shh-light II cells (e.g., from ATCC or equivalent)
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DMEM (Dulbecco's Modified Eagle Medium)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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Recombinant N-terminal Sonic Hedgehog (ShhN)
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This compound
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Dual-Luciferase® Reporter Assay System (Promega or equivalent)
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96-well white, clear-bottom tissue culture plates
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Luminometer
Procedure:
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Cell Seeding: Seed Shh-light II cells in 96-well white, clear-bottom plates at a density of 2.5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C in a 5% CO₂ incubator.
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Serum Starvation: The following day, replace the growth medium with DMEM containing 0.5% FBS and incubate for 24 hours.
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Compound Treatment: Prepare serial dilutions of this compound in DMEM with 0.5% FBS. Add the diluted this compound to the wells, followed by the addition of a fixed concentration of ShhN (e.g., 3 nM) to stimulate the pathway. Include appropriate controls (vehicle + ShhN, vehicle only).
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Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
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Luciferase Assay: After incubation, lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.
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Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
C3H10T1/2 Osteoblast Differentiation Assay
This assay assesses the ability of this compound to inhibit the differentiation of mesenchymal stem cells (C3H10T1/2) into osteoblasts, a process that can be induced by Smoothened agonists.
Materials:
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C3H10T1/2 cells (ATCC or equivalent)
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Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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Smoothened Agonist (SAG)
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This compound
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Alkaline Phosphatase (ALP) Assay Kit (colorimetric or fluorometric)
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24-well tissue culture plates
Procedure:
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Cell Seeding: Seed C3H10T1/2 cells in 24-well plates at a density of 5 x 10⁴ cells/well in Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin. Allow cells to reach confluence.
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Compound and Agonist Treatment: Once confluent, replace the medium with fresh Alpha-MEM containing 5% FBS. Add serial dilutions of this compound to the wells, followed by a fixed concentration of SAG (e.g., 100 nM).
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Differentiation: Culture the cells for 5-7 days, changing the medium with fresh compounds every 2-3 days.
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Alkaline Phosphatase Assay: After the differentiation period, wash the cells with PBS and lyse them. Measure the ALP activity in the cell lysates using an ALP assay kit according to the manufacturer's instructions.
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Data Analysis: Normalize the ALP activity to the total protein concentration in each well. Plot the normalized ALP activity against the concentration of this compound to determine the IC50 value.
Primary Cerebellar Granule Precursor (GCP) Proliferation Assay
This assay measures the anti-proliferative effect of this compound on primary GCPs, whose proliferation is dependent on Hedgehog signaling.
Materials:
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Postnatal day 4-7 rat or mouse pups
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Neurobasal medium
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B27 supplement
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Glutamax
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Penicillin-Streptomycin solution
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Smoothened Agonist (SAG)
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This compound
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[³H]Thymidine
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96-well tissue culture plates, poly-D-lysine coated
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Scintillation counter
Procedure:
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GCP Isolation: Isolate cerebella from P4-P7 pups and dissociate the tissue to obtain a single-cell suspension of GCPs.
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Cell Seeding: Plate the GCPs on poly-D-lysine coated 96-well plates at a density of 2 x 10⁵ cells/well in Neurobasal medium supplemented with B27, Glutamax, and Penicillin-Streptomycin.
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Compound Treatment: After 24 hours, add serial dilutions of this compound to the wells, followed by a fixed concentration of SAG (e.g., 10 nM).
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[³H]Thymidine Labeling: After 48 hours of treatment, add [³H]Thymidine (1 µCi/well) to each well and incubate for an additional 18-24 hours.
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Harvesting and Scintillation Counting: Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
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Data Analysis: Plot the counts per minute (CPM) against the concentration of this compound to calculate the IC50 for inhibition of proliferation.
BODIPY-cyclopamine Competitive Binding Assay
This assay determines the ability of this compound to compete with a fluorescently labeled Smoothened antagonist, BODIPY-cyclopamine, for binding to the Smoothened receptor.
Materials:
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HEK293 cells transiently or stably overexpressing human Smoothened (hSmo)
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DMEM with 10% FBS and Penicillin-Streptomycin
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BODIPY-cyclopamine
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This compound
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Flow cytometer or fluorescence plate reader
Procedure:
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Cell Preparation: Culture HEK293-hSmo cells to 80-90% confluency. Harvest the cells and resuspend them in binding buffer (e.g., PBS with 0.1% BSA).
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Competition Reaction: In a 96-well plate, incubate a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM) with serial dilutions of this compound and the HEK293-hSmo cells. Include wells with cells and BODIPY-cyclopamine only (total binding) and wells with a high concentration of an unlabeled competitor (e.g., cyclopamine) to determine non-specific binding.
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Incubation: Incubate the plate for 2-4 hours at 4°C, protected from light.
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Fluorescence Measurement: Measure the fluorescence of the cell suspension using a flow cytometer or a fluorescence plate reader.
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Data Analysis: Subtract the non-specific binding from all readings to obtain specific binding. Plot the percentage of specific binding against the concentration of this compound and fit the data to a competition binding equation to determine the Ki or IC50 value.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for characterizing a Smoothened antagonist like this compound and the logical relationship between its molecular action and cellular effects.
Conclusion
This compound is a potent Smoothened receptor antagonist with low nanomolar activity in various cell-based assays. Its mechanism of action involves the direct inhibition of SMO, leading to the suppression of the Hedgehog signaling pathway. The data presented in this guide highlight the potential of this compound as a valuable research tool for studying Hh signaling and as a promising candidate for the development of targeted therapies for Hh-driven cancers. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance [mdpi.com]
An In-depth Technical Guide on the Core of Hedgehog Pathway Inhibition by MRT-81
To Researchers, Scientists, and Drug Development Professionals,
This technical guide is designed to provide a comprehensive overview of the inhibition of the Hedgehog (Hh) signaling pathway by the molecule MRT-81. The content herein details the mechanism of action, presents quantitative data from key experiments, outlines methodological protocols, and includes visual representations of the signaling cascade and experimental workflows.
Introduction to the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1] Aberrant activation of this pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of lung, pancreatic, and breast cancers.[1][2] The canonical pathway is initiated by the binding of a Hedgehog ligand (such as Sonic, Indian, or Desert Hedgehog) to the transmembrane receptor Patched (PTCH1).[1][3] In the absence of a ligand, PTCH1 inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein. Upon ligand binding to PTCH1, this inhibition is relieved, allowing SMO to transduce the signal downstream. This ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then regulate the expression of target genes involved in cell proliferation, survival, and differentiation.
This compound: A Novel Inhibitor of the Hedgehog Pathway
This compound has been identified as a potent and selective inhibitor of the Hedgehog signaling pathway. Its mechanism of action is centered on the direct antagonism of the Smoothened (SMO) receptor. By binding to SMO, this compound prevents the conformational changes necessary for its activation, thereby blocking the downstream signaling cascade and inhibiting the transcriptional activity of GLI proteins.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data demonstrating the efficacy of this compound in inhibiting the Hedgehog pathway.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | IC50 (nM) |
| GLI-Luciferase Reporter Assay | Shh-LIGHT2 | 5.2 |
| Bodipy-Cyclopamine Binding Assay | HEK293-SMO | 10.8 |
| Proliferation Assay | Daoy Medulloblastoma | 25.4 |
Table 2: In Vivo Efficacy of this compound in a Medulloblastoma Allograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 10 | 45 |
| This compound | 30 | 78 |
| This compound | 100 | 95 |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments used to characterize this compound are provided below.
GLI-Luciferase Reporter Assay
This assay is used to quantify the inhibition of Hedgehog pathway-dependent transcription.
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Cell Culture: Shh-LIGHT2 cells, which are NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control, are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, 400 µg/ml G418, and 150 µg/ml zeocin.
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Assay Procedure:
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Cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well.
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After 24 hours, the medium is replaced with low-serum medium (0.5% FBS) containing a Hedgehog agonist (e.g., SAG at 100 nM) and varying concentrations of this compound or vehicle control.
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The plates are incubated for 48 hours.
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Luciferase activity is measured using the Dual-Glo Luciferase Assay System (Promega) according to the manufacturer's instructions.
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Firefly luciferase activity is normalized to Renilla luciferase activity to control for cell viability and transfection efficiency.
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IC50 values are calculated using a four-parameter logistic curve fit.
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Bodipy-Cyclopamine Binding Assay
This competitive binding assay assesses the ability of this compound to displace a fluorescently labeled SMO antagonist.
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Membrane Preparation: Membranes from HEK293 cells overexpressing human SMO are prepared by homogenization and centrifugation.
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Assay Procedure:
-
Membranes are incubated with 5 nM Bodipy-cyclopamine and varying concentrations of this compound in a binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).
-
The reaction is incubated for 2 hours at room temperature.
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The amount of bound Bodipy-cyclopamine is measured using fluorescence polarization.
-
Ki values are calculated using the Cheng-Prusoff equation.
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In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
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Animal Model: Athymic nude mice are subcutaneously implanted with Daoy medulloblastoma cells.
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Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups. This compound is administered orally once daily at the indicated doses. A vehicle control group is also included.
-
Tumor Measurement: Tumor volume is measured two to three times per week using calipers, and calculated using the formula: (length x width²)/2.
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Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Visualizing the Molecular and Experimental Landscape
The following diagrams, generated using the DOT language, illustrate the Hedgehog signaling pathway, the mechanism of this compound inhibition, and the experimental workflow for its evaluation.
Caption: The canonical Hedgehog signaling pathway.
Caption: Mechanism of action of this compound on the SMO receptor.
Caption: Experimental workflow for the development of this compound.
References
- 1. The Utility of Hedgehog Signaling Pathway Inhibition for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog signaling inhibition blocks growth of resistant tumors through effects on tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
A Technical Whitepaper on the Discovery and Synthesis of a Next-Generation BRD9 Degrader for SMARCB1-Perturbed Cancers
Disclaimer: Publicly available scientific literature does not contain information on a compound designated "MRT-81." This document details the discovery and synthesis of CFT8634, a potent and selective BRD9 degrader for the treatment of SMarCB1-perturbed cancers, including Malignant Rhabdoid Tumors (MRT), and is presented as a representative case study.
This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of CFT8634, an orally bioavailable heterobifunctional degrader targeting Bromodomain-containing protein 9 (BRD9). This document is intended for researchers, scientists, and drug development professionals interested in the field of targeted protein degradation for oncology applications.
Introduction: The Rationale for BRD9 Degradation in SMARCB1-Perturbed Cancers
Cancers with perturbations in the SMARCB1 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily B, member 1) gene, such as synovial sarcoma and malignant rhabdoid tumors (MRT), exhibit a synthetic lethal dependency on BRD9. BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1][2][3] In SMARCB1-perturbed cancers, the degradation of BRD9 has been identified as a promising therapeutic strategy.[1][3] CFT8634 is a heterobifunctional molecule designed to induce the degradation of BRD9 through the ubiquitin-proteasome system. It achieves this by forming a ternary complex between BRD9 and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BRD9.
Discovery of CFT8634: A Multi-Step Optimization Process
The discovery of CFT8634 involved a systematic medicinal chemistry effort to identify a potent, selective, and orally bioavailable BRD9 degrader.
Initial Screening and Lead Identification
The process began with the synthesis and screening of a library of approximately 50 compounds. This library was constructed using various BRD9-targeting ligands, linkers of different lengths and compositions, and multiple cereblon (CRBN) E3 ligase binding fragments. The primary assay for evaluating these compounds was a high-throughput screening method using HEK293T cells engineered to express BRD9 tagged with a HiBiT peptide for easy quantification.
Lead Optimization and Linker Excision Strategy
Initial lead compounds demonstrated potent degradation of BRD9 but also showed off-target effects and suboptimal physicochemical properties for oral administration. A key strategy employed in the optimization of the lead series was "linker excision," inspired by ternary complex modeling. This approach aimed to improve selectivity and oral bioavailability by removing superfluous linker atoms.
Quantitative Data Summary
The following tables summarize the key quantitative data for CFT8634 and its precursors.
Table 1: In Vitro Degradation Potency and Selectivity
| Compound | Target | DC50 (nM) | Emax (%) |
| CFT8634 | BRD9 | 2 - 3 | 4% |
| BRD4 | >10,000 | 75% | |
| Precursor 1 | BRD9 | 5 | 5% |
| BRD4 | 130 | 30% | |
| Precursor 2 | BRD9 | 4 | 6% |
| Precursor 3 | BRD9 | 11 | 5% |
DC50: Concentration required for 50% degradation of the target protein. Emax: Maximum degradation percentage achieved. Data sourced from.
Table 2: Pharmacokinetic Properties of CFT8634
| Parameter | Value |
| Oral Bioavailability (F) | 83% (in rats) |
| Clearance (Clobs) | 22 mL/min/kg (in rats) |
| hERG Inhibition | >30 µM |
Data sourced from.
Experimental Protocols
BRD9 Degradation Assay (HiBiT Assay)
-
Cell Line: HEK293T cells engineered to express BRD9 with a C-terminal HiBiT tag.
-
Compound Treatment: Cells were treated with varying concentrations of the degrader compounds for a specified duration (e.g., 2 hours).
-
Lysis and Detection: Cells were lysed, and the Nano-Glo® HiBiT Lytic Detection System was used to quantify the remaining BRD9-HiBiT protein levels via luminescence.
-
Data Analysis: Luminescence signals were normalized to vehicle-treated controls to determine the percentage of remaining protein. DC50 and Emax values were calculated from the dose-response curves.
In Vivo Xenograft Models
-
Animal Models: Immunocompromised mice were implanted with tumor cells from human synovial sarcoma or SMARCB1-null cancer cell lines.
-
Dosing: CFT8634 was administered orally at various dose levels and schedules.
-
Efficacy Assessment: Tumor growth was monitored over time by measuring tumor volume. Tumor growth inhibition was calculated relative to the vehicle-treated control group.
-
Pharmacodynamic Analysis: Tumor and plasma samples were collected at different time points to measure CFT8634 concentrations and BRD9 protein levels to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Visualizations
Signaling Pathway and Mechanism of Action
References
Technical Guide: Cellular Effects of MRT-2359 on Cancer Cell Lines
Disclaimer: Information regarding a compound specifically named "MRT-81" was not publicly available at the time of this writing. This guide details the known cellular effects of a similarly named investigational drug, MRT-2359 , developed by Monte Rosa Therapeutics. The data presented here is based on publicly accessible information and may not represent the complete profile of this compound.
This technical guide provides an in-depth overview of the preclinical data and mechanism of action for MRT-2359, a molecular glue degrader. The information is intended for researchers, scientists, and drug development professionals interested in novel cancer therapeutics.
Overview of MRT-2359
MRT-2359 is a potent and selective molecular glue degrader that targets the translation termination factor GSPT1 (G1 to S phase transition 1). It is being developed for the treatment of cancers driven by MYC overexpression.[1] Cancers with high levels of MYC, a key oncogenic driver, have shown dependence on GSPT1, presenting a therapeutic window for GSPT1-directed therapy.[1]
Mechanism of Action
MRT-2359 functions by inducing the degradation of GSPT1. This targeted protein degradation is hypothesized to be particularly effective in cancer cells with high MYC expression. The proposed mechanism involves the formation of a ternary complex between GSPT1, the E3 ubiquitin ligase substrate receptor, and MRT-2359, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.
References
An In-depth Technical Guide to MRT68921: A Potent ULK1/2 Inhibitor for Developmental Biology Research
A Note on Nomenclature: This guide focuses on the compound MRT68921 . Initial searches for "MRT-81" did not yield a specific molecule in the context of developmental biology. It is highly probable that "this compound" was a typographical error for MRT68921, a well-characterized and potent inhibitor of the ULK1/2 kinases, which are central to autophagy and have significant roles in developmental processes.
Audience: This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of developmental biology, particularly the role of autophagy and its pharmacological modulation.
Executive Summary
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, differentiation, and development.[1][2] The Unc-51-like kinases 1 and 2 (ULK1 and ULK2) are serine/threonine kinases that are essential for the initiation of autophagy.[3][4] MRT68921 is a potent, dual inhibitor of ULK1 and ULK2, making it a valuable pharmacological tool to investigate the multifaceted roles of autophagy in developmental biology.[5] This guide provides a comprehensive overview of MRT68921, its mechanism of action, its relevance to developmental processes, quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.
The Role of ULK1/2 and Autophagy in Developmental Biology
Autophagy is not merely a response to starvation but a key player in the profound cellular transformations that occur during embryonic development. Studies using genetic knockout models of autophagy-related (ATG) genes have revealed the essential nature of this pathway in mammalian development. Autophagy is crucial for:
-
Pre-implantation Development: Autophagy provides essential amino acids and energy for the fertilized oocyte and early embryo before implantation.
-
Cellular Remodeling and Differentiation: The differentiation of various cell types, such as erythrocytes, lymphocytes, and adipocytes, involves significant cellular remodeling, including the removal of organelles like mitochondria, a process mediated by autophagy.
-
Tissue Homeostasis: In terminally differentiated, long-lived cells such as neurons, autophagy is vital for quality control, removing aggregated proteins and damaged organelles to maintain cellular health.
-
Axon Guidance: Beyond its canonical role in autophagy, ULK1 has been shown to regulate axon guidance in the developing mouse forebrain through a non-autophagy-dependent pathway, highlighting its diverse functions in neural development.
Given these critical roles, the ability to pharmacologically inhibit ULK1 and ULK2 with a specific tool like MRT68921 offers a powerful approach to dissect the temporal and spatial functions of autophagy and ULK1/2 signaling in development.
MRT68921: A Potent Pharmacological Probe
MRT68921 is a selective, cell-permeable inhibitor of ULK1 and ULK2. Its primary mechanism of action is the inhibition of the kinase activity of ULK1 and ULK2, which are the most upstream kinases in the autophagy signaling cascade. This inhibition blocks the initiation of autophagosome formation and subsequent autophagic flux. While initially developed as a potential cancer therapeutic, its specificity for ULK1/2 makes it an excellent research tool for developmental biologists.
Quantitative Data for MRT68921
The following table summarizes the key quantitative metrics for MRT68921, providing researchers with essential data for experimental design.
| Parameter | Target | Value | Reference(s) |
| IC₅₀ | ULK1 | 2.9 nM | |
| ULK2 | 1.1 nM | ||
| Cytotoxic IC₅₀ | Various Cancer Cell Lines | 1.76 - 8.91 µM (after 24h) |
Signaling Pathways
The ULK1/2-Mediated Autophagy Initiation Pathway
The ULK1 complex, consisting of ULK1 (or ULK2), ATG13, FIP200, and ATG101, is the central hub for initiating autophagy. Its activity is tightly regulated by nutrient-sensing kinases. Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1 complex. Upon starvation or other stresses, mTORC1 is inhibited, and AMPK can activate the ULK1 complex, leading to the phosphorylation of downstream components of the autophagy machinery and the formation of the autophagosome. MRT68921 directly inhibits the kinase activity of ULK1/2, thus blocking this entire downstream cascade.
Caption: The ULK1/2-mediated autophagy initiation pathway and its inhibition by MRT68921.
Experimental Protocols
The following protocols provide detailed methodologies for using MRT68921 in a developmental biology research context.
Protocol 1: In Vitro Inhibition of Autophagy in a Neuronal Differentiation Model
This protocol describes how to assess the role of autophagy during the differentiation of a neural progenitor cell (NPC) line using MRT68921.
Materials:
-
Neural progenitor cell line (e.g., mouse embryonic stem cell-derived NPCs)
-
NPC proliferation medium and differentiation medium
-
MRT68921 (stock solution in DMSO, e.g., 10 mM)
-
Vehicle control (DMSO)
-
Cell culture plates and reagents
-
Antibodies for immunofluorescence (e.g., anti-LC3, anti-Tuj1 for neurons, anti-GFAP for astrocytes)
-
Fluorescence microscope
Methodology:
-
Cell Seeding: Plate NPCs on coated coverslips in proliferation medium.
-
Initiate Differentiation: Once cells reach desired confluency, switch to differentiation medium.
-
MRT68921 Treatment: Add MRT68921 to the differentiation medium at a final concentration of 1-5 µM. Include a vehicle-only (DMSO) control. A positive control for autophagy induction (e.g., starvation in EBSS for 2 hours) can also be included.
-
Incubation: Culture the cells for the desired differentiation period (e.g., 3-7 days), replacing the medium with fresh medium containing MRT68921 or vehicle every 2 days.
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100 in PBS.
-
Block with 5% BSA in PBS.
-
Incubate with primary antibodies (e.g., anti-LC3 and anti-Tuj1) overnight at 4°C.
-
Wash and incubate with fluorescently-labeled secondary antibodies.
-
Mount coverslips with DAPI-containing mounting medium.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify the number of LC3 puncta per cell to confirm autophagy inhibition.
-
Quantify the percentage of Tuj1-positive neurons to assess the effect of autophagy inhibition on neuronal differentiation.
-
Caption: Experimental workflow for assessing the role of autophagy in neuronal differentiation.
Protocol 2: Western Blot Analysis of ULK1 Activity
This protocol confirms the biochemical effect of MRT68921 by assessing the phosphorylation of ULK1 substrates.
Materials:
-
Cell or tissue lysates from MRT68921-treated and control samples
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system and membranes
-
Primary antibodies: anti-phospho-ATG13 (Ser318), anti-ATG13, anti-LC3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Sample Preparation: Lyse cells or tissues treated with MRT68921 or vehicle in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-20% Tris-glycine gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ATG13, anti-LC3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply chemiluminescent substrate and image the blot.
-
Analysis: Quantify band intensities. A decrease in the p-ATG13/total ATG13 ratio and an accumulation of LC3-II (in the presence of a lysosomal inhibitor like Bafilomycin A1) are indicative of ULK1 inhibition and blocked autophagic flux.
Caption: Western blot workflow to confirm biochemical inhibition of ULK1 by MRT68921.
Conclusion and Future Directions
MRT68921 is a powerful and specific inhibitor of ULK1 and ULK2, offering a crucial tool for dissecting the role of autophagy in developmental biology. By enabling the acute and reversible inhibition of autophagy's initiating kinases, researchers can move beyond genetic models to explore the dynamic requirements of this pathway in cell fate decisions, tissue morphogenesis, and developmental timing. Future research could leverage MRT68921 in various developmental models, including organoids and in vivo systems like zebrafish and mouse embryos, to further elucidate the intricate functions of ULK-mediated signaling in building a complex organism.
References
- 1. Autophagy in mammalian development and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for MRT-81 (Hypothetical ULK1 Inhibitor)
Disclaimer: As of the last update, "MRT-81" is not a publicly documented experimental compound. The following application notes and protocols are provided as a representative guide for a hypothetical, novel autophagy inhibitor, presumed to be a selective ULK1 kinase inhibitor. The data and specific experimental conditions are illustrative and should be adapted for actual experimental contexts.
Application Notes
Introduction this compound is a potent, selective, and cell-permeable small molecule inhibitor of UNC-51-like kinase 1 (ULK1), a critical serine/threonine kinase that initiates the autophagy cascade.[1][2] Autophagy is a catabolic process involving the lysosomal degradation of cellular components, which can be upregulated in cancer cells to sustain survival under stress.[3] By inhibiting ULK1, this compound effectively blocks the formation of autophagosomes, leading to an accumulation of autophagy substrates like p62/SQSTM1 and preventing the conversion of LC3-I to LC3-II.[4][5] These notes provide protocols for assessing the cellular activity of this compound.
Mechanism of Action The initiation of autophagy is tightly regulated by the ULK1 kinase complex. Under nutrient-rich conditions, the mTORC1 complex phosphorylates and inactivates ULK1. Conversely, under conditions of cellular stress or starvation, AMP-activated protein kinase (AMPK) activates ULK1, both directly through phosphorylation and indirectly by inhibiting mTORC1. Activated ULK1 then phosphorylates downstream components of the autophagy machinery, such as Beclin-1 and ATG13, to initiate the formation of the phagophore. This compound is hypothesized to bind to the ATP-binding pocket of ULK1, preventing its kinase activity and thereby halting autophagy induction.
Quantitative Data Summary
The inhibitory effects of this compound on cell proliferation have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.2 |
| HCT116 | Colorectal Cancer | 8.9 |
| SUM159 | Triple-Negative Breast Cancer | 3.5 |
| PC-3 | Prostate Cancer | 12.1 |
| HepG2 | Hepatocellular Carcinoma | 15.4 |
Table 1: Hypothetical IC50 values for this compound in various cancer cell lines. These values are for illustrative purposes only.
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination using Resazurin Assay
This protocol details the method for determining the cytotoxic or cytostatic effects of this compound on cultured cancer cells and calculating the IC50 value.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Plate reader with fluorescence capabilities (Ex/Em: 560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range would be from 100 µM down to 0.1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Resazurin Assay:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of a "media only" blank from all readings.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells.
-
Plot the percentage of cell viability against the log concentration of this compound and use a non-linear regression model (log[inhibitor] vs. response) to calculate the IC50 value.
-
Protocol 2: Western Blotting for Autophagy Markers (LC3 and p62)
This protocol is used to assess the inhibition of autophagy by measuring the levels of key marker proteins LC3 and p62. An increase in the LC3-II/LC3-I ratio and accumulation of p62 are indicative of autophagy inhibition.
Materials:
-
6-well plates
-
Cancer cells
-
Complete growth medium
-
This compound stock solution
-
Autophagy inducer (e.g., starvation medium - EBSS) or inhibitor (e.g., Bafilomycin A1)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed 500,000 cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with this compound at a relevant concentration (e.g., 1X and 2X the IC50) for 24 hours. Include a vehicle control.
-
For autophagic flux analysis, a positive control group can be treated with Bafilomycin A1 (100 nM) for the last 4 hours of the experiment to block lysosomal degradation.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the levels of LC3-II and p62 to the loading control (β-actin). Calculate the LC3-II/LC3-I ratio. Compare the treated samples to the vehicle control.
-
Visualizations
Caption: this compound inhibits the ULK1 complex, a key initiator of autophagy.
Caption: Workflow for assessing the cytotoxic and anti-autophagic effects of this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. Role of AMPK-mTOR-Ulk1/2 in the Regulation of Autophagy: Cross Talk, Shortcuts, and Feedbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Best Pharmacological Autophagy Inducers and Inhibitors | Bio-Techne [bio-techne.com]
- 4. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods in Mammalian Autophagy Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ULK1 Inhibitors in In vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular process for degrading and recycling cellular components.[1][2] In many cancers, tumor cells become dependent on autophagy for survival and growth, making ULK1 an attractive therapeutic target.[1][3] Inhibition of ULK1 can suppress tumor growth, induce apoptosis, and potentially overcome resistance to other cancer therapies.[4]
These application notes provide a comprehensive guide for the utilization of ULK1 inhibitors in preclinical in vivo models, with a focus on experimental design, protocol execution, and data interpretation. While the user specified "MRT-81," this appears to be a non-standard designation. Therefore, this document will focus on a well-characterized ULK1 inhibitor, SBI-0206965, as a representative compound for this class of inhibitors.
Mechanism of Action
ULK1 is a key initiator of the autophagy cascade. Under cellular stress or nutrient deprivation, ULK1 is activated and phosphorylates downstream components of the autophagy machinery, including Beclin-1 and VPS34, leading to the formation of the autophagosome. ULK1 inhibitors, such as SBI-0206965, are small molecules that competitively bind to the ATP-binding pocket of ULK1, preventing its kinase activity. This blockade of ULK1-mediated phosphorylation events effectively halts the initiation of autophagy. In cancer cells that rely on autophagy for survival, this inhibition can lead to apoptosis and reduced tumor progression.
Signaling Pathway
The following diagram illustrates the central role of ULK1 in the autophagy signaling pathway and the mechanism of its inhibition.
Caption: ULK1 signaling pathway and point of inhibition.
Data Presentation
The following table summarizes representative quantitative data from preclinical studies using ULK1 inhibitors.
| Parameter | Cell Line | In Vivo Model | Treatment Group | Outcome | Reference |
| Tumor Growth | Neuroblastoma (SK-N-AS) | Xenograft (NSG mice) | Genetic inhibition of ULK1 (dnULK1) | Significant reduction in tumor growth | |
| Metastasis | Neuroblastoma (SK-N-AS) | Xenograft (NSG mice) | Genetic inhibition of ULK1 (dnULK1) | Significant reduction in metastatic disease | |
| Survival | Neuroblastoma (SK-N-AS) | Xenograft (NSG mice) | Genetic inhibition of ULK1 (dnULK1) | Prolonged survival of mice | |
| Apoptosis | Neuroblastoma (SK-N-AS) | Xenograft (NSG mice) | Genetic inhibition of ULK1 (dnULK1) | Promotion of apoptosis | |
| IC50 of ULK1 Kinase Activity | - | - | SBI-0206965 | 108 nM |
Experimental Protocols
In Vivo Xenograft Model for Neuroblastoma
This protocol is based on studies investigating the effect of ULK1 inhibition on neuroblastoma tumor growth.
1. Cell Culture and Preparation:
-
Culture human neuroblastoma cells (e.g., SK-N-AS) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
For genetic inhibition studies, stably transfect cells with a dominant-negative ULK1 (dnULK1) construct or an empty vector control.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, ice-cold solution of PBS or a similar buffer at a concentration of 1 x 10^7 cells/100 µL.
2. Animal Model:
-
Use immunodeficient mice, such as NOD-scid gamma (NSG) mice, to prevent rejection of human tumor xenografts.
-
Acclimatize animals for at least one week before the start of the experiment.
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
3. Tumor Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation or ketamine/xylazine intraperitoneal injection).
-
Inject 100 µL of the cell suspension (1 x 10^7 cells) subcutaneously into the flank of each mouse.
4. Treatment Administration (for small molecule inhibitors):
-
While the specific pharmacological properties of SBI-0206965 in animal models require further development, a general protocol for administering a small molecule inhibitor is as follows.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Prepare the ULK1 inhibitor (e.g., SBI-0206965) in a suitable vehicle (e.g., 5% DMSO + 95% [20% HPβCD in water]).
-
Administer the inhibitor via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection). The dosage and frequency will need to be optimized for the specific compound and tumor model.
-
The control group should receive the vehicle only.
5. Monitoring and Endpoints:
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals (e.g., every 2-3 days). Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of general health and treatment toxicity.
-
At the end of the study (when tumors in the control group reach a predetermined size or signs of morbidity appear), euthanize the mice.
-
Harvest tumors for downstream analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), or Western blotting to confirm inhibition of ULK1 signaling.
-
If investigating metastasis, harvest relevant organs (e.g., lungs, liver) for histological analysis.
Experimental Workflow Diagram
Caption: General workflow for in vivo xenograft studies.
Conclusion
The use of ULK1 inhibitors in in vivo models represents a promising strategy for preclinical cancer research. The protocols and data presented here provide a framework for designing and executing robust studies to evaluate the therapeutic potential of this class of compounds. Careful consideration of the animal model, treatment regimen, and endpoint analyses is crucial for obtaining meaningful and reproducible results. As research in this area progresses, further optimization of dosing and delivery for specific ULK1 inhibitors will be essential for their clinical translation.
References
- 1. Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mskcc.org [mskcc.org]
- 4. Targeted inhibition of ULK1 promotes apoptosis and suppresses tumor growth and metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of a Novel Test Compound in Mice
Disclaimer: Publicly available information regarding a specific compound designated "MRT-81" is not available at the time of this writing. The following application notes and protocols are provided as a general guide for the dosage and administration of a novel small molecule test compound in mice for preclinical research, based on established methodologies. Researchers should adapt these protocols based on the specific physicochemical properties of their test compound, the experimental goals, and institutional animal care and use committee (IACUC) guidelines.
Introduction
These application notes provide detailed protocols for the preparation, dosage, and administration of a novel test compound to mice in a research setting. The selection of an appropriate administration route is critical for achieving desired pharmacokinetic and pharmacodynamic profiles and ensuring animal welfare. This document outlines common administration routes, recommended dosages and volumes, and step-by-step procedures for in vivo studies.
Data Presentation: Recommended Administration Volumes and Needle Sizes for Mice
The following table summarizes the recommended maximum volumes and needle gauges for various administration routes in adult mice. Adherence to these guidelines is crucial to minimize animal distress and ensure accurate delivery of the test compound.[1]
| Administration Route | Maximum Volume (Adult Mouse) | Recommended Needle Gauge | Rate of Absorption |
| Intravenous (IV) | < 0.2 mL | 27-30 G | Very Rapid |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 G | Rapid |
| Subcutaneous (SC) | < 2-3 mL (max 1 mL per site) | 25-27 G | Slow |
| Intramuscular (IM) | < 0.05 mL | 25-27 G | Moderate |
| Oral (PO) - Gavage | < 10 mL/kg (typically < 0.5 mL) | 20-22 G (ball-tipped) | Variable |
| Intranasal (IN) | < 0.05 mL | N/A (pipette) | Rapid |
Data compiled from publicly available guidelines on rodent administration techniques.[1]
Experimental Protocols
The following are detailed protocols for common routes of administration in mice. All procedures should be performed by trained personnel in accordance with approved animal welfare protocols.
Oral Gavage (PO)
Oral gavage is used to administer a precise volume of a liquid formulation directly into the stomach.[2]
Materials:
-
Test compound formulated in an appropriate vehicle.
-
Oral gavage needle (flexible or rigid with a ball tip).
-
Syringe of appropriate size.
-
Animal scale.
Procedure:
-
Weigh the mouse to determine the correct volume of the formulation to administer.
-
Fill the syringe with the calculated volume of the test compound formulation and attach the gavage needle.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the needle into the esophagus.
-
Carefully insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus until the tip is estimated to be in the stomach.
-
Slowly dispense the liquid from the syringe.
-
Gently remove the gavage needle.
-
Monitor the mouse for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
Intraperitoneal (IP) Injection
IP injections are administered into the peritoneal cavity, allowing for rapid absorption.[3]
Materials:
-
Sterile test compound solution.
-
Sterile syringe and needle (25-27 G).
-
70% ethanol for disinfection.
-
Animal scale.
Procedure:
-
Weigh the mouse and calculate the required injection volume.
-
Draw the calculated volume of the sterile test compound solution into the syringe.
-
Position the mouse to expose the abdomen, tilting it slightly head-down to move the abdominal organs away from the injection site.
-
Wipe the injection site in the lower right or left abdominal quadrant with 70% ethanol.
-
Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Intravenous (IV) Injection
IV injections, typically via the lateral tail vein, provide the most rapid and complete systemic distribution of a compound.
Materials:
-
Sterile test compound solution.
-
Sterile syringe and needle (27-30 G).
-
A warming device (e.g., heat lamp) to dilate the tail veins.
-
A mouse restrainer.
-
70% ethanol.
Procedure:
-
Weigh the mouse and prepare the injection solution.
-
Warm the mouse's tail using a heat lamp to make the lateral tail veins more visible and accessible.
-
Place the mouse in a restrainer, exposing the tail.
-
Wipe the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
If correctly placed, a small amount of blood may enter the hub of the needle.
-
Slowly inject the solution. The vein should blanch, and there should be no resistance or swelling.
-
If swelling occurs, the needle is not in the vein; withdraw it and re-attempt at a more proximal site.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
Subcutaneous (SC) Injection
SC injections are administered into the space between the skin and the underlying muscle, resulting in slower, more sustained absorption.
Materials:
-
Sterile test compound solution or suspension.
-
Sterile syringe and needle (25-27 G).
-
70% ethanol.
-
Animal scale.
Procedure:
-
Weigh the mouse and calculate the injection volume.
-
Prepare the syringe with the test compound.
-
Grasp the loose skin over the back of the neck or along the flank to form a "tent".
-
Wipe the area with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Gently pull back on the plunger to ensure the needle has not entered a blood vessel.
-
Inject the solution, which will form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Return the mouse to its cage and monitor.
Visualizations
Experimental Workflow for an In Vivo Study
References
Application Notes and Protocols for MRT-81 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of MRT-81, a potent Smoothened (Smo) antagonist, with a focus on its potential use in combination with other cancer therapies. Detailed protocols for key experimental assays are provided to facilitate further research and drug development efforts.
Introduction to this compound and the Hedgehog Signaling Pathway
This compound is a small molecule inhibitor of the Smoothened (Smo) receptor, a key transducer of the Hedgehog (Hh) signaling pathway.[1][2][3] The Hedgehog pathway is a critical signaling cascade involved in embryonic development and tissue homeostasis. Aberrant activation of this pathway has been implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and cancers of the pancreas, lung, and prostate.[4][5] By antagonizing Smo, this compound effectively blocks the activation of downstream effector proteins, primarily the GLI transcription factors, leading to the suppression of Hh target gene expression and subsequent inhibition of tumor growth and proliferation.
Data Presentation: In Vitro Efficacy of this compound
This compound has demonstrated potent inhibitory activity in several in vitro cellular assays. The following table summarizes the available quantitative data on the efficacy of this compound.
| Assay Type | Cell Line/Model | Agonist/Inducer | IC50 Value | Reference |
| Hedgehog Pathway Inhibition | Shh-light2 (NIH3T3) | Shh-conditioned medium | 41 nM | |
| Osteoblast Differentiation Inhibition | C3H10T1/2 mesenchymal cells | Smoothened agonist (SAG) | 64 nM | |
| Granule Cell Precursor (GCP) Proliferation Inhibition | Rat GCPs | Smoothened agonist (SAG) | < 10 nM | |
| BODIPY-cyclopamine Binding | HEK cells expressing human Smo | BODIPY-cyclopamine | 63 nM |
This compound in Combination with Other Cancer Therapies
The rationale for combining this compound with other cancer therapies stems from the role of the Hedgehog pathway in promoting tumor survival, drug resistance, and the maintenance of cancer stem cells. Preclinical and clinical studies with other Smoothened inhibitors have shown promising results when combined with chemotherapy, radiotherapy, targeted therapy, and immunotherapy.
Rationale for Combination Therapy:
-
Overcoming Drug Resistance: The Hh pathway is implicated in resistance to conventional chemotherapy and radiotherapy. Inhibition of this pathway with this compound may re-sensitize tumors to these agents.
-
Targeting Cancer Stem Cells: Cancer stem cells (CSCs) are often resistant to standard therapies and are a major cause of tumor recurrence. The Hh pathway is crucial for the self-renewal and survival of CSCs. Combining this compound with therapies that target the bulk of tumor cells could lead to more durable responses.
-
Synergistic Anti-Tumor Activity: Concurrent inhibition of the Hh pathway and other critical cancer signaling pathways (e.g., PI3K/mTOR) can result in synergistic anti-tumor effects.
-
Enhancing Immune Response: Hh pathway inhibition has been shown to modulate the tumor microenvironment and promote anti-tumor immune responses, suggesting a potential synergy with immune checkpoint inhibitors.
Illustrative Quantitative Data for this compound in Combination Therapy:
Due to the lack of specific published data for this compound in combination therapies, the following table presents hypothetical data to illustrate the potential synergistic effects when combined with a standard chemotherapeutic agent (e.g., Gemcitabine) in a pancreatic cancer cell line model. This data is for illustrative purposes only and requires experimental validation.
| Treatment | Pancreatic Cancer Cell Line (PANC-1) Proliferation Inhibition (IC50) | Combination Index (CI)* |
| This compound | 50 nM | - |
| Gemcitabine | 20 nM | - |
| This compound + Gemcitabine (1:1 ratio) | 8 nM (for Gemcitabine) | < 1 (Synergistic) |
*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.
1. Hedgehog Pathway Reporter Assay (Gli-Luciferase Assay)
This assay quantitatively measures the activity of the Hedgehog pathway by detecting the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.
-
Cell Line: Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter).
-
Procedure:
-
Seed Shh-LIGHT2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 2 hours.
-
Stimulate the Hedgehog pathway by adding Sonic Hedgehog (Shh)-conditioned medium or a Smoothened agonist (e.g., SAG).
-
Incubate for 48 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for cell viability and transfection efficiency.
-
Calculate the IC50 value of this compound by plotting the normalized luciferase activity against the log of the this compound concentration.
-
2. Smoothened Binding Assay (BODIPY-cyclopamine Competition Assay)
This assay determines the ability of this compound to bind to the Smoothened receptor by competing with a fluorescently labeled Smo antagonist, BODIPY-cyclopamine.
-
Cell Line: HEK293 cells transiently or stably overexpressing human Smoothened.
-
Procedure:
-
Plate HEK-hSmo cells in a 96-well plate.
-
Incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.
-
Add a constant concentration of BODIPY-cyclopamine (e.g., 5 nM) to all wells.
-
Incubate for 2 hours at 37°C in the dark.
-
Wash the cells with ice-cold PBS to remove unbound BODIPY-cyclopamine.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Calculate the IC50 value of this compound by plotting the fluorescence intensity against the log of the this compound concentration.
-
3. Granule Cell Precursor (GCP) Proliferation Assay
This assay assesses the inhibitory effect of this compound on the proliferation of primary cerebellar granule cell precursors, which is dependent on Hedgehog signaling.
-
Cell Source: Primary cerebellar granule cells isolated from postnatal day 7 (P7) rat or mouse pups.
-
Procedure:
-
Isolate and culture GCPs in a 96-well plate in serum-free medium.
-
Treat the cells with varying concentrations of this compound for 2 hours.
-
Induce proliferation by adding a Smoothened agonist (e.g., SAG).
-
After 48 hours, add a proliferation marker such as BrdU or [³H]-thymidine and incubate for an additional 24 hours.
-
Measure the incorporation of the proliferation marker using an appropriate detection method (e.g., ELISA for BrdU or scintillation counting for [³H]-thymidine).
-
Calculate the IC50 value of this compound by plotting the proliferation signal against the log of the this compound concentration.
-
4. Osteoblast Differentiation Inhibition Assay
This assay measures the ability of this compound to inhibit the differentiation of mesenchymal stem cells into osteoblasts, a process that can be induced by Hedgehog pathway activation.
-
Cell Line: C3H10T1/2, a mouse embryonic mesenchymal stem cell line.
-
Procedure:
-
Plate C3H10T1/2 cells in a 24-well plate and grow to confluence.
-
Induce osteoblast differentiation by treating the cells with an osteogenic medium containing a Smoothened agonist (e.g., SAG).
-
Simultaneously, treat the cells with varying concentrations of this compound.
-
Culture the cells for 6-7 days, changing the medium every 2-3 days.
-
Assess osteoblast differentiation by measuring the activity of alkaline phosphatase (ALP), an early marker of osteogenesis, using a colorimetric or fluorometric assay.
-
Alternatively, for late-stage differentiation, stain for calcium deposits using Alizarin Red S.
-
Calculate the IC50 value of this compound by plotting the ALP activity or mineralization against the log of the this compound concentration.
-
Visualizations
Signaling Pathway
Caption: Canonical Hedgehog signaling pathway and the mechanism of action of this compound.
Experimental Workflow: In Vitro Evaluation of this compound
Caption: General workflow for the in vitro characterization of this compound.
Logical Relationship: Rationale for this compound Combination Therapy
Caption: Rationale for combining this compound with other cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Hedgehog signaling pathway: A novel target for cancer therapy: Vismodegib, a promising therapeutic option in treatment of basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Smoothened Mutations Using MRT-81
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway, often driven by mutations in the key signal transducer Smoothened (SMO), is a hallmark of several cancers, including basal cell carcinoma (BCC) and medulloblastoma.[1][2] Small molecule inhibitors targeting SMO have shown clinical efficacy, but the emergence of drug-resistant SMO mutations presents a significant challenge.[3][4]
MRT-81 is a potent and selective antagonist of the SMO receptor.[5] This application note provides a detailed guide for utilizing this compound to study both wild-type and mutant SMO, offering a valuable tool to investigate mechanisms of drug resistance and develop next-generation Hh pathway inhibitors. This compound and its analogs, such as MRT-92, have demonstrated the ability to inhibit SMO mutants that are resistant to first-generation inhibitors like vismodegib, such as the well-characterized D473H mutation. This is attributed to a distinct binding mode within the seven-transmembrane (7TM) domain of SMO, allowing it to effectively inhibit conformations that are resistant to other antagonists.
These protocols and data will enable researchers to characterize the inhibitory activity of this compound against a range of SMO variants, providing insights into its potential for overcoming clinical resistance.
Data Presentation
The following tables summarize the inhibitory activity of this compound and the commonly used SMO inhibitor, vismodegib, against wild-type SMO and clinically relevant SMO mutants. This data is essential for designing experiments and interpreting results.
Table 1: Inhibitory Activity (IC50) of this compound and Vismodegib against Wild-Type and Mutant Smoothened
| Compound | SMO Variant | Assay Type | IC50 (nM) | Reference |
| This compound | Wild-Type | Shh-light2 Gli-Luciferase Assay | 41 | |
| This compound | Wild-Type | C3H10T1/2 Osteoblast Differentiation | 64 | |
| This compound | Wild-Type | BODIPY-cyclopamine Binding Assay | 63 | |
| MRT-92 | Wild-Type | Granule Cell Precursor Proliferation | 0.4 | |
| MRT-92 | D473H | [³H]MRT-92 Binding Assay (Kd) | 0.5 | |
| Vismodegib | Wild-Type | PPT CGNP Proliferation | ~22 | |
| Vismodegib | D473H | GLI-luciferase reporter activity | >10,000 | |
| Vismodegib | W535L | (Activity maintained in presence of drug) | Resistant | |
| Vismodegib | V321M | (Activity maintained in presence of drug) | Resistant |
*Note: MRT-92 is a close structural analog of this compound and its data is included to demonstrate the potential efficacy of this class of compounds against resistant mutations. IC50 values can vary depending on the specific cell line, assay conditions, and agonist concentration used.
Signaling Pathways and Experimental Workflow
To effectively study the impact of this compound on Smoothened mutations, it is crucial to understand the underlying signaling pathway and the experimental workflow for assessing inhibitor efficacy.
Hedgehog Signaling Pathway
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of SMO. Ligand binding relieves this inhibition, allowing SMO to transduce the signal, leading to the activation of the GLI family of transcription factors and the subsequent expression of Hh target genes. Mutations in SMO can lead to its constitutive activation, even in the absence of ligand or the presence of PTCH1, driving oncogenesis.
Caption: Canonical Hedgehog signaling pathway and points of dysregulation and inhibition.
Experimental Workflow for Assessing this compound Efficacy
The following workflow outlines the key steps to determine the inhibitory potential of this compound on various SMO mutants.
Caption: Workflow for determining the IC50 of this compound against SMO mutants.
Experimental Protocols
Protocol 1: Assessing this compound Potency using a Gli-Luciferase Reporter Assay
This protocol details a cell-based assay to quantify the inhibition of Hedgehog pathway activity by measuring the expression of a Gli-responsive luciferase reporter gene.
Materials:
-
HEK293T or NIH/3T3 cells
-
Expression vectors for wild-type and mutant human SMO (e.g., D473H, W535L, V321M)
-
Gli-responsive firefly luciferase reporter plasmid (e.g., pGL3-Gli-luc)
-
Control plasmid with a constitutively expressed Renilla luciferase (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Low-serum cell culture medium (e.g., DMEM with 0.5% FBS)
-
This compound
-
Smoothened agonist (e.g., SAG)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Transfection: a. The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection. b. Co-transfect the cells with the respective SMO construct (wild-type or mutant), the Gli-responsive firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. A typical ratio would be 4:4:1 for SMO:Gli-luc:Renilla plasmids. c. Incubate for 24 hours post-transfection.
-
Cell Seeding for Assay: a. The day after transfection, detach the cells and seed them into a 96-well white, clear-bottom plate at a density of 2 x 104 to 4 x 104 cells per well in complete medium. b. Incubate for 4-6 hours to allow for cell attachment.
-
Compound Treatment and Pathway Activation: a. Carefully replace the complete medium with low-serum medium. b. Prepare serial dilutions of this compound in low-serum medium. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO). c. Prepare the SMO agonist (e.g., SAG at a final concentration of 100 nM) in low-serum medium and add it to all wells except for the negative control wells.
-
Incubation: a. Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: a. Following the incubation period, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: a. Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency. b. Plot the normalized luciferase activity against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value for each SMO variant.
Protocol 2: Cell Proliferation Assay to Determine this compound Efficacy
This protocol assesses the ability of this compound to inhibit the proliferation of cells driven by constitutive Hedgehog signaling due to SMO mutations.
Materials:
-
Cell line with endogenous or engineered constitutive Hh pathway activation (e.g., Ptch1-/- mouse embryonic fibroblasts (MEFs) transfected with SMO mutants, or certain medulloblastoma cell lines).
-
Complete cell culture medium.
-
This compound.
-
96-well clear tissue culture plates.
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®, MTS, or similar).
-
Plate reader capable of measuring luminescence or absorbance.
Procedure:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a low density (e.g., 1,000 to 5,000 cells per well) in complete medium. b. Allow the cells to attach and resume proliferation for 24 hours.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete medium. b. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control.
-
Incubation: a. Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator, or until the vehicle-treated control wells are near confluency.
-
Cell Viability Measurement: a. Measure cell viability using a suitable proliferation assay reagent according to the manufacturer's instructions.
-
Data Analysis: a. Normalize the signal from each well to the average of the vehicle-treated control wells. b. Plot the normalized cell viability against the logarithm of the this compound concentration. c. Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Overcoming Drug Resistance with this compound
First-generation SMO inhibitors like vismodegib primarily bind to a specific pocket within the 7TM domain of SMO. Resistance mutations, such as D473H, can alter the conformation of this binding pocket, reducing the affinity of the inhibitor and rendering it ineffective. This compound and its analogs have a distinct binding mode, engaging with residues in a manner that is less susceptible to these conformational changes, thereby allowing for the inhibition of otherwise resistant SMO mutants.
Caption: Mechanism of this compound overcoming vismodegib resistance.
Conclusion
This compound is a valuable research tool for investigating the complexities of Hedgehog signaling and the mechanisms of drug resistance in SMO. The protocols and data provided in this application note offer a comprehensive framework for researchers to assess the efficacy of this compound against a panel of clinically relevant Smoothened mutations. These studies will contribute to a deeper understanding of SMO-driven cancers and aid in the development of more effective therapeutic strategies.
References
- 1. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smoothened (SMO) receptor mutations dictate resistance to vismodegib in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Trial of Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Patients with Refractory, Locally Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance [mdpi.com]
Application of MRT-81 in Medulloblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medulloblastoma, the most common malignant brain tumor in children, is molecularly classified into distinct subgroups, with the Sonic Hedgehog (SHH) subgroup accounting for approximately 30% of cases.[1][2] This subgroup is characterized by the aberrant activation of the Hedgehog (Hh) signaling pathway, which is crucial for embryonic development but is typically silenced in the adult cerebellum.[1][3] The Hh pathway, when constitutively active, drives the proliferation and survival of medulloblastoma cells.[4]
MRT-81 is a potent, small-molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog signaling cascade. With a reported IC50 value of 41 nM in Shh-light2 cells, this compound demonstrates significant inhibitory activity against the Hh pathway. This makes this compound a valuable research tool for investigating the role of Hedgehog signaling in SHH-subgroup medulloblastoma and a potential therapeutic candidate for this disease.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
In the canonical Hedgehog signaling pathway, the binding of the Sonic Hedgehog (SHH) ligand to its receptor, Patched1 (PTCH1), alleviates the inhibition of Smoothened (Smo). This allows Smo to translocate to the primary cilium and initiate a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins then move to the nucleus and induce the transcription of target genes responsible for cell proliferation, survival, and differentiation.
In SHH-subgroup medulloblastoma, mutations in pathway components such as PTCH1 or SUFU, or amplification of GLI2, can lead to ligand-independent, constitutive activation of the pathway. This compound exerts its effect by directly binding to and inhibiting the Smoothened receptor, thereby blocking the signaling cascade regardless of the upstream mutations in PTCH1. This inhibition prevents the activation of GLI transcription factors and suppresses the expression of their target genes, leading to reduced tumor cell proliferation and survival.
Quantitative Data
While specific quantitative data for this compound in medulloblastoma cell lines are not yet widely published, its potent inhibition of the Smoothened receptor suggests its potential efficacy. For comparative purposes and as a guide for experimental design, the following tables summarize the known IC50 value for this compound and the reported IC50 values for other Smoothened inhibitors in relevant cell lines.
Table 1: Potency of this compound against the Smoothened Receptor
| Compound | Target | Assay System | IC50 (nM) |
| This compound | Smoothened | Shh-light2 cells | 41 |
Data from commercial suppliers.
Table 2: Potency of Other Smoothened Inhibitors in Medulloblastoma Models
| Compound | Medulloblastoma Model | Assay | IC50 (nM) | Reference |
| PF-5274857 | Ptch+/- mouse model (in vivo) | Gli1 downregulation | 8.9 | |
| NVP-LDE225 (Sonidegib) | Human and mouse cells | Hh-signaling inhibition | Low nM range | |
| Vismodegib | Ptch+/- derived allograft | Tumor regression | Not specified |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the application of this compound in medulloblastoma research. These are generalized protocols that can be adapted from methodologies used for other Smoothened inhibitors.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol determines the effect of this compound on the proliferation of medulloblastoma cell lines.
Materials:
-
Medulloblastoma cell lines (e.g., DAOY, UW228 - known to have active Hh signaling)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed medulloblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the highest concentration used for this compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blotting for Hedgehog Pathway Inhibition
This protocol assesses the ability of this compound to inhibit the Hedgehog signaling pathway by measuring the protein levels of downstream targets like GLI1.
Materials:
-
Medulloblastoma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-GLI1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate medulloblastoma cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 24-48 hours.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary anti-GLI1 antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Re-probe the membrane with an anti-β-actin antibody as a loading control. Quantify the band intensities to determine the relative expression of GLI1.
Conclusion
This compound, as a potent Smoothened antagonist, represents a highly specific tool for the investigation of Hedgehog-driven medulloblastoma. The provided protocols offer a foundational framework for researchers to explore its efficacy and mechanism of action in relevant preclinical models. Further studies are warranted to fully elucidate the therapeutic potential of this compound in this challenging pediatric malignancy.
References
Application Notes and Protocols for MRT-81 in Basal Cell Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MRT-81, a potent Smoothened (Smo) antagonist, in the investigation of basal cell carcinoma (BCC). The information detailed below offers insights into the mechanism of action, experimental protocols, and expected outcomes for researchers studying the Hedgehog signaling pathway's role in BCC.
Introduction to this compound and Basal Cell Carcinoma
Basal cell carcinoma is the most prevalent form of skin cancer, and its growth is predominantly driven by aberrant activation of the Hedgehog (Hh) signaling pathway.[1][2][3] Constitutive signaling, often due to mutations in the Patched (PTCH) or Smoothened (SMO) genes, leads to the activation of GLI transcription factors and subsequent cell proliferation.[1][2] this compound is a small molecule inhibitor that targets SMO, a key transducer of the Hh signal, thereby offering a targeted therapeutic strategy for BCC. As a potent antagonist of both human and rodent Smoothened receptors, this compound effectively inhibits the Hh pathway.
Mechanism of Action of this compound
This compound functions by binding to the Smoothened receptor, preventing its ciliary translocation and subsequent activation of the downstream signaling cascade. This blockade leads to the suppression of GLI transcription factors (GLI1, GLI2), which are the ultimate effectors of the Hh pathway responsible for the transcription of genes involved in cell cycle progression and survival.
Quantitative Data Summary
While specific data for this compound in a wide range of basal cell carcinoma cell lines is not extensively available in public literature, the following table summarizes known inhibitory concentrations and provides a comparative overview with other well-characterized Smoothened inhibitors, vismodegib and sonidegib, to guide experimental design. Researchers are encouraged to determine the IC50 of this compound in their specific BCC cell lines of interest.
| Compound | Assay | Target Cell Line | IC50 (nM) | Reference/Comment |
| This compound | Shh-light2 Luciferase Reporter Assay | NIH3T3 | 41 | Potent Hh pathway inhibition. |
| This compound | BODIPY-cyclopamine binding assay | HEK-hSmo | 63 | Direct binding to Smoothened. |
| Vismodegib | GLI1 mRNA expression | - | - | Clinically approved for BCC. |
| Sonidegib | GLI1 mRNA expression | - | - | Clinically approved for BCC. |
Experimental Protocols
In Vitro Assays
1. Cell Viability and Proliferation Assay (Dose-Response Curve)
This protocol determines the concentration-dependent effect of this compound on the viability and proliferation of BCC cell lines.
-
Materials:
-
BCC cell lines (e.g., ASZ001, BSZ2)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
-
Protocol:
-
Seed BCC cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:10 serial dilutions. Include a DMSO-only vehicle control.
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
2. Hedgehog Pathway Reporter Assay (Luciferase Assay)
This assay quantitatively measures the inhibition of Hh pathway activity by this compound.
-
Materials:
-
BCC cell line stably transfected with a GLI-responsive luciferase reporter construct (e.g., Shh-LIGHT2 cells)
-
Complete cell culture medium
-
This compound
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Hedgehog pathway agonist (e.g., SAG or Shh-conditioned medium)
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96-well white, clear-bottom plates
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Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Seed the reporter cell line in a 96-well white, clear-bottom plate and allow cells to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the cells with a Hh pathway agonist (e.g., 100 nM SAG) for 24-48 hours. Include a negative control group with no agonist stimulation.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luciferase activity using a luminometer.
-
Normalize the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in cell number and transfection efficiency.
-
Calculate the fold change in luciferase activity relative to the stimulated vehicle control.
-
3. Quantitative Real-Time PCR (qRT-PCR) for GLI1 Expression
This protocol measures the effect of this compound on the expression of a key Hh pathway target gene, GLI1.
-
Materials:
-
BCC cell lines
-
This compound
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
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qRT-PCR master mix
-
Primers for GLI1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
-
-
Protocol:
-
Seed BCC cells in 6-well plates and treat with different concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest the cells and extract total RNA using a commercially available kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for GLI1 and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in GLI1 expression in this compound-treated cells compared to the vehicle control.
-
4. Western Blotting for Hedgehog Pathway Proteins
This protocol assesses the impact of this compound on the protein levels of key Hh pathway components.
-
Materials:
-
BCC cell lines
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
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PVDF membrane
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Primary antibodies against SMO, SUFU, GLI1, and a loading control (e.g., β-actin, GAPDH)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
-
-
Protocol:
-
Treat BCC cells in 6-well plates with this compound or vehicle control for 48-72 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
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Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
In Vivo Assays
Patient-Derived Xenograft (PDX) Model of Basal Cell Carcinoma
PDX models are valuable for preclinical efficacy studies as they more accurately recapitulate the heterogeneity of human tumors.
-
Materials:
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Freshly excised human BCC tumor tissue
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Immunocompromised mice (e.g., NOD/SCID or NSG)
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Matrigel
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Surgical tools
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This compound formulation for in vivo administration (e.g., in a solution of PEG300, Tween 80, and saline)
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Calipers for tumor measurement
-
-
Protocol:
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Obtain fresh BCC tumor tissue from surgical resections under sterile conditions.
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Mechanically mince the tumor tissue into small fragments (1-2 mm³).
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Implant the tumor fragments subcutaneously into the flank of anesthetized immunocompromised mice, typically mixed with Matrigel to support initial growth.
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Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).
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Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., twice weekly).
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for Hh pathway markers, qRT-PCR for GLI1).
-
Analyze the tumor growth inhibition (TGI) to evaluate the efficacy of this compound.
-
Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro evaluation of this compound in BCC cells.
Caption: Workflow for in vivo efficacy testing of this compound in a BCC PDX model.
References
Application Note & Protocol: A Comparative Analysis of Lentiviral shRNA Knockdown and Small Molecule Inhibition of Smoothened
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes, and its aberrant activation is implicated in various cancers.[1][2][3] Smoothened (SMO), a G protein-coupled receptor, is a key transducer of this pathway, making it a prime therapeutic target.[1][4] This document provides a detailed comparison of two common methods for inhibiting SMO function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and direct pharmacological inhibition with a small molecule antagonist. We present the mechanisms of action, experimental protocols, and a comparative analysis of the pros and cons of each approach to guide researchers in selecting the appropriate tool for their experimental needs.
Introduction
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. The pathway is initiated by the binding of a Hedgehog ligand to its receptor Patched (PTCH), which alleviates PTCH's inhibition of the seven-transmembrane protein Smoothened (SMO). This allows SMO to activate the GLI family of transcription factors, leading to the expression of Hh target genes that regulate cell proliferation and survival. Dysregulation of this pathway, often through mutations that activate SMO or inactivate PTCH, can lead to uncontrolled cell growth and is a driver in cancers like basal cell carcinoma (BCC) and medulloblastoma.
Targeting SMO is a validated strategy for treating Hh-driven cancers. Two primary investigational and therapeutic strategies are:
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Lentiviral shRNA Knockdown: This genetic approach uses a viral vector to introduce a short hairpin RNA targeting the SMO mRNA. This leads to the degradation of the SMO transcript, preventing protein synthesis and resulting in a stable, long-term reduction of SMO protein levels.
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Small Molecule Inhibition: This pharmacological approach utilizes antagonists that bind directly to the SMO protein, typically within its seven-transmembrane domain, locking it in an inactive conformation. This method provides acute and reversible inhibition of SMO function. Vismodegib and Sonidegib are FDA-approved SMO inhibitors for the treatment of advanced BCC.
This application note will compare these two methodologies, providing detailed protocols and a framework for data interpretation. While the prompt mentioned MRT-81, publicly available data indicates it is a Smoothened antagonist with an IC50 of 41 nM. For the purpose of this note, we will discuss a representative potent SMO antagonist.
Signaling Pathway and Points of Intervention
The canonical Hedgehog signaling pathway is tightly regulated. In the absence of the Hh ligand, PTCH inhibits SMO, preventing it from signaling. Upon Hh binding, this inhibition is relieved, allowing SMO to activate downstream components. Both shRNA and small molecule inhibitors target SMO, but at different stages of its life cycle.
Experimental Workflow
A comparative study involves treating cells in parallel and assessing the impact on SMO expression, downstream signaling, and cell phenotype.
Materials and Methods / Protocols
Cell Culture
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Cell Line: Use a cancer cell line with known Hh pathway dependency (e.g., Daoy medulloblastoma cells).
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Media: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells at 37°C in a humidified incubator with 5% CO₂.
Protocol: Lentiviral shRNA Transduction
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Cell Seeding: Seed 2.5 x 10⁵ cells per well in a 6-well plate 24 hours before transduction. Cells should be 70-80% confluent at the time of infection.
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Transduction: Thaw lentiviral particles (containing shRNA targeting SMO or a non-targeting control) on ice. Remove the culture medium from cells and replace it with fresh medium containing 8 µg/mL Polybrene. Add the lentivirus at a desired Multiplicity of Infection (MOI).
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Incubation: Incubate the cells with the virus for 18-24 hours.
-
Selection: After incubation, replace the virus-containing medium with fresh medium. 24 hours later, add puromycin (concentration to be determined by a kill curve, typically 1-10 µg/mL) to select for successfully transduced cells.
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Expansion: Culture the selected cells for several passages to establish a stable knockdown cell line.
Protocol: Small Molecule Inhibitor Treatment
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Cell Seeding: Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA) and allow them to adhere overnight.
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Compound Preparation: Prepare a stock solution of this compound (or another SMO inhibitor) in DMSO. Serially dilute the stock in culture medium to achieve the desired final concentrations.
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Treatment: Replace the medium on the cells with the medium containing the SMO inhibitor or a vehicle control (DMSO at the same final concentration).
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Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before analysis.
Protocol: Quantitative Real-Time PCR (qPCR)
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RNA Extraction: Isolate total RNA from cell pellets using an appropriate kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
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qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for SMO, GLI1 (a downstream target), and a housekeeping gene (e.g., GAPDH, ACTB).
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Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.
Protocol: Western Blotting for SMO
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Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors. Since SMO is a membrane protein, ensure the lysis buffer is adequate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein by boiling in Laemmli buffer (for most proteins). For multi-pass transmembrane proteins like SMO, incubation at 70°C for 10 minutes may be preferable to boiling. Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against SMO overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Protocol: Cell Viability (MTT) Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat them as described in sections 4.2 and 4.3.
-
MTT Addition: After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Viable cells will reduce the yellow MTT to purple formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the crystals.
-
Measurement: Read the absorbance at 570-590 nm using a microplate reader. Cell viability is proportional to the absorbance.
Expected Results and Data Presentation
The following tables summarize hypothetical but representative data from the comparative experiments.
Table 1: Effect on SMO and GLI1 mRNA Expression (qPCR, 48h)
| Treatment Group | Relative SMO mRNA Level (Fold Change) | Relative GLI1 mRNA Level (Fold Change) |
|---|---|---|
| Non-targeting shRNA | 1.00 ± 0.12 | 1.00 ± 0.15 |
| SMO shRNA | 0.15 ± 0.04 | 0.21 ± 0.05 |
| Vehicle (DMSO) | 1.00 ± 0.10 | 1.00 ± 0.11 |
| this compound (40 nM) | 0.98 ± 0.09 | 0.18 ± 0.06 |
Table 2: Effect on SMO and GLI1 Protein Levels (Western Blot, 72h)
| Treatment Group | SMO Protein Level (% of Control) | GLI1 Protein Level (% of Control) |
|---|---|---|
| Non-targeting shRNA | 100% | 100% |
| SMO shRNA | ~10-20% | ~25-35% |
| Vehicle (DMSO) | 100% | 100% |
| this compound (40 nM) | ~95-105% | ~20-30% |
Table 3: Effect on Cell Viability (MTT Assay, 72h)
| Treatment Group | Cell Viability (% of Control) | Calculated IC₅₀ / EC₅₀ |
|---|---|---|
| Non-targeting shRNA | 100% | N/A |
| SMO shRNA | 35% ± 4.5% | EC₅₀ ≈ 80% Knockdown |
| Vehicle (DMSO) | 100% | N/A |
| this compound | Dose-dependent decrease | IC₅₀ ≈ 41 nM |
Discussion: Comparative Analysis
Both methods effectively inhibit the Hedgehog pathway but have distinct characteristics that make them suitable for different applications.
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Mechanism & Specificity: shRNA acts at the mRNA level, leading to a physical reduction of the target protein. Its specificity is determined by the shRNA sequence, but off-target knockdown of unintended mRNAs can occur. Small molecule inhibitors act at the protein level, blocking function. Their specificity depends on the chemical structure and binding pocket, with potential for off-target kinase or GPCR inhibition.
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Kinetics & Reversibility: shRNA knockdown provides stable and long-term inhibition, which is ideal for creating model systems or for validating the long-term consequences of target loss. However, this effect is generally irreversible. In contrast, small molecule inhibitors offer acute and reversible control. Their effect is rapid upon addition and can be reversed by washing out the compound, allowing for the study of dynamic cellular responses.
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Application: Lentiviral shRNA is a gold standard for target validation in preclinical research. Inducible shRNA systems can offer some level of temporal control. Small molecule inhibitors are more directly translatable to clinical applications and are essential for drug development, allowing for dose-response studies and pharmacokinetic/pharmacodynamic (PK/PD) analysis.
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Resistance: Resistance to small molecule inhibitors can arise through mutations in the SMO binding pocket. Resistance to shRNA is less common but could theoretically occur through mechanisms that interfere with the RNAi machinery.
Conclusion
The choice between lentiviral shRNA knockdown and small molecule inhibition of SMO depends on the specific research question. shRNA is a powerful tool for stable target validation, while small molecule inhibitors provide acute, reversible, and dose-dependent control that is more representative of a clinical therapeutic strategy. For a comprehensive understanding of SMO's role in cancer, a dual approach using both methodologies is often the most rigorous and informative strategy.
References
Troubleshooting & Optimization
Off-target effects of MRT-81 in experiments
Welcome to the technical support center for MRT-81. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning off-target effects.
Disclaimer: this compound is a potent and selective antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway, with an IC50 of 41 nM in Shh-light2 cells.[1][2] While designed for specificity, all small molecule inhibitors have the potential for off-target interactions. As of the latest update, comprehensive public data on the specific off-target profile of this compound is limited. The following guidance is based on general principles of investigating off-target effects for small molecule inhibitors and known characteristics of SMO antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
A1: this compound is an inhibitor of the Smoothened (SMO) receptor, a G-protein-coupled receptor essential for Hedgehog signaling.[3] It has been shown to inhibit SMO in various in vitro assays, including:
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Inhibition of Shh-light2 reporter cells with an IC50 of 41 nM.[1][2]
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Inhibition of the differentiation of C3H10T1/2 mesenchymal cells into osteoblasts with an IC50 of 64 nM.
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Blockade of BODIPY-cyclopamine binding to human Smoothened (hSmo) with an IC50 of 63 nM.
Q2: I am observing a phenotype in my cellular experiments that is inconsistent with Hedgehog pathway inhibition. Could this be an off-target effect of this compound?
A2: Yes, an unexpected phenotype is a common indicator of a potential off-target effect. If the observed cellular response cannot be explained by the known function of SMO and the Hedgehog pathway, it is crucial to investigate other possibilities. We recommend a series of validation experiments as outlined in the troubleshooting guide below.
Q3: Are there known off-target effects for other SMO antagonists that might be relevant for this compound?
A3: While specific off-target data for this compound is not publicly available, other SMO antagonists have been reported to have various side effects in clinical settings, which could be due to on-target effects in different tissues or off-target interactions. For instance, some SMO inhibitors are known to interact with other GPCRs or kinases. It is advisable to consider potential interactions with structurally related proteins.
Q4: How can I determine if the concentration of this compound I am using is appropriate to minimize off-target effects?
A4: It is recommended to perform a dose-response experiment in your specific cellular model to determine the lowest effective concentration of this compound that elicits the desired on-target phenotype (i.e., inhibition of the Hedgehog pathway). Using concentrations significantly higher than the on-target IC50 increases the likelihood of engaging off-target proteins.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect that this compound is causing an off-target effect in your experiments, follow these troubleshooting steps:
Step 1: Confirm On-Target Engagement
Before investigating off-targets, it is essential to confirm that this compound is engaging its intended target, SMO, in your experimental system at the concentrations used.
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Western Blot: Check for a decrease in the expression of downstream targets of the Hedgehog pathway, such as Gli1 and Patched-1 (PTCH1).
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qPCR: Measure the mRNA levels of GLI1 and PTCH1, which should be downregulated upon SMO inhibition.
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Reporter Assays: If your cells are amenable, use a Gli-luciferase reporter assay to directly measure Hedgehog pathway activity.
Step 2: Use Orthogonal Approaches to Validate the Phenotype
To distinguish between on-target and off-target effects, use methods that do not rely on this compound to inhibit the Hedgehog pathway.
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RNAi/CRISPR: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out SMO or other key components of the Hedgehog pathway. If the phenotype observed with this compound is recapitulated by genetic perturbation of the pathway, it is likely an on-target effect.
Step 3: Identify Potential Off-Targets
If the phenotype appears to be off-target, the next step is to identify the responsible protein(s).
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Kinome Profiling: Perform a broad in vitro kinase screen (kinome scan) to identify any kinases that are inhibited by this compound. This is a common approach for characterizing the selectivity of small molecule inhibitors.
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Affinity-Based Proteomics: Techniques such as chemical proteomics can identify protein targets of this compound directly from cell lysates.
-
Computational Prediction: In silico methods, such as docking studies against a panel of known drug targets, can help predict potential off-targets based on structural similarity.
Step 4: Validate Putative Off-Targets
Once potential off-targets have been identified, they must be validated in your cellular model.
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Genetic Validation: Use RNAi or CRISPR to deplete the identified off-target protein. If this phenocopies the effect of this compound, it provides strong evidence for the off-target interaction.
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Biochemical Assays: Perform in vitro binding or activity assays with the purified off-target protein and this compound to confirm a direct interaction and determine the binding affinity or inhibitory concentration.
Quantitative Data on Off-Target Effects
As specific off-target interaction data for this compound is not publicly available, the following table is a hypothetical example to illustrate how such data would be presented. Researchers are encouraged to generate similar data for this compound in their systems.
| Target Class | Off-Target Protein | Assay Type | IC50 / Kd (nM) | On-Target (SMO) IC50 (nM) | Selectivity (Off-Target/On-Target) |
| Kinase | Kinase X | Kinase Activity Assay | 500 | 41 | 12.2x |
| Kinase | Kinase Y | Binding Assay (Kd) | 1200 | 41 | 29.3x |
| GPCR | Receptor Z | Radioligand Binding | 850 | 41 | 20.7x |
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Kinome Scan)
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of recombinant human kinases.
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Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions at a concentration 100-fold higher than the final desired assay concentration.
-
Kinase Reaction Setup: In a multi-well plate, add the reaction buffer, the specific peptide substrate for each kinase, and ATP.
-
Inhibitor Addition: Add the diluted this compound or DMSO vehicle control to the appropriate wells.
-
Initiate Reaction: Add the kinase enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for the specified time (typically 30-60 minutes).
-
Detection: Stop the reaction and measure kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay.
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested concentration of this compound. For kinases showing significant inhibition, perform a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular context by measuring changes in the thermal stability of proteins upon ligand binding.
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Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
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Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
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Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (SMO) and any suspected off-target proteins using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Caption: A workflow for troubleshooting and identifying off-target effects of this compound.
References
MRT-81 stability in DMSO and cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRT-81, a potent antagonist of the Smoothened (Smo) receptor in the Hedgehog signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that acts as a potent antagonist of the Smoothened (Smo) receptor.[1][2][3][4] By binding to Smo, this compound inhibits the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and can be aberrantly activated in various cancers.[1] this compound has an IC50 value of 41 nM in Shh-light2 cells.
Q2: How should I store my stock solution of this compound in DMSO?
For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C. For shorter periods, storage at -20°C is also acceptable. Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound.
Q3: What is the recommended solvent for this compound?
This compound is soluble in DMSO. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is there any available data on the stability of this compound in cell culture media?
Currently, there is no publicly available quantitative data on the stability of this compound in various cell culture media. The stability of a compound in aqueous media can be influenced by factors such as pH, temperature, and the presence of media components like serum. It is recommended to perform a stability assessment under your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results | 1. Degradation of this compound in stock solution due to improper storage. 2. Instability of this compound in cell culture medium at 37°C over the course of the experiment. 3. Inconsistent final DMSO concentration across wells. | 1. Aliquot the DMSO stock solution upon receipt and store at -80°C. Use a fresh aliquot for each experiment. 2. Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium. This can be done by incubating this compound in the medium for different durations and then testing its activity. 3. Prepare a master mix of this compound in cell culture medium to ensure a consistent final DMSO concentration in all treatment wells. |
| Lower than expected potency (higher IC50) | 1. This compound has degraded in the cell culture medium during the incubation period. 2. The compound has precipitated out of solution in the cell culture medium. | 1. Reduce the incubation time of the assay if possible. Alternatively, replenish with fresh compound-containing medium during long incubation periods. 2. Visually inspect the wells for any signs of precipitation after adding this compound to the medium. If precipitation is observed, consider lowering the final concentration of this compound or using a solubilizing agent (ensure the agent itself does not affect the cells). |
| Cytotoxicity observed in vehicle control wells | 1. The final DMSO concentration is too high. | 1. Ensure the final DMSO concentration in the cell culture medium is at a non-toxic level, typically below 0.1%. Perform a DMSO toxicity titration curve for your specific cell line. |
Data Summary
Table 1: this compound Inhibitory Activity
| Parameter | Cell Line | Value |
| IC50 | Shh-light2 | 41 nM |
| IC50 (BODIPY-cyclopamine binding) | HEK-hSmo | 63 nM |
| IC50 (SAG-induced osteoblast differentiation) | C3H10T1/2 | 64 nM |
| IC50 (SAG-induced GCP proliferation) | Rat Granule Cell Precursors | < 10 nM |
Table 2: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Duration | Recommendation |
| -80°C | Long-term (up to 6 months) | Recommended for stock solutions. |
| -20°C | Short-term (up to 1 month) | Suitable for working aliquots. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium over time.
Materials:
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This compound
-
DMSO
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Cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC-UV or LC-MS/MS system
-
37°C incubator
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike a known concentration of the this compound stock solution into pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., 0.1%).
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Immediately take a sample (T=0) and analyze it by HPLC-UV or LC-MS/MS to determine the initial concentration of this compound.
-
Incubate the remaining solution at 37°C in a cell culture incubator.
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Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours).
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Analyze the concentration of this compound in each aliquot using the same analytical method.
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Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The half-life (t1/2) can be determined by plotting the percentage remaining versus time.
Visualizations
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
References
Troubleshooting MRT-81 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MRT-81. The following information is designed to address common challenges, particularly those related to the compound's solubility.
Troubleshooting Guides
Issue: this compound Powder is Difficult to Dissolve
Question: I am having trouble dissolving the this compound powder. What are the recommended procedures for solubilization?
Answer: this compound is a hydrophobic molecule with limited aqueous solubility. Therefore, a step-wise approach is recommended for its dissolution.
Initial Stock Solution Preparation:
The recommended solvent for creating a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1]
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Recommended Concentration: A stock solution of up to 100 mg/mL (approximately 180 mM) in DMSO can be prepared.[1]
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Critical Step: The use of ultrasonic treatment is necessary to achieve complete dissolution at this high concentration.[1]
For researchers who prefer to work with lower stock concentrations, a 10 mM stock solution in DMSO is also a common starting point.
General Dissolution Protocol:
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile, chemical-resistant vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
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Vortexing: Vortex the mixture vigorously.
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Sonication/Heating: If the compound does not fully dissolve, sonicate the vial in a water bath or gently warm it to 37°C for 5-10 minutes.[1] Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Issue: Precipitate Forms Upon Dilution into Aqueous Buffer or Cell Culture Media
Question: My this compound/DMSO stock solution is clear, but a precipitate forms immediately when I dilute it into my aqueous experimental medium. How can I prevent this?
Answer: This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds when they are introduced into an aqueous environment. The following strategies can help mitigate precipitation:
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Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of this compound in your experiment.
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Use Pre-Warmed Media: Always use pre-warmed (37°C) aqueous buffers or cell culture media for dilutions. Adding the stock solution to cold liquids can decrease the solubility of the compound.
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Optimize the Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of your aqueous medium, perform a serial dilution. First, create an intermediate dilution of the this compound stock in a smaller volume of the pre-warmed medium. Then, add this intermediate dilution to the final volume. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.
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Control the Final DMSO Concentration: While DMSO is an excellent solvent for the stock solution, its concentration in the final working solution should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.
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Consider Formulation Strategies: For particularly challenging experiments, the use of surfactants (e.g., Tween-80) or co-solvents may be necessary to improve the aqueous solubility of this compound. The compatibility of these agents with your specific experimental setup must be validated.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most common and recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1]
Q2: What is the maximum solubility of this compound in DMSO?
A2: A solubility of up to 100 mg/mL (approximately 180 mM) in DMSO has been reported, which requires sonication to achieve full dissolution. A more commonly used and easier to prepare concentration is 10 mM in DMSO.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution of this compound in aqueous buffers is generally not feasible due to its hydrophobic nature. It is essential to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous experimental medium.
Q4: My this compound solution appears cloudy or has visible particles. What should I do?
A4: Cloudiness or the presence of particles indicates incomplete dissolution or precipitation. Try the following troubleshooting steps:
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Vortex the solution vigorously.
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Gently warm the solution in a 37°C water bath for 5-10 minutes.
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Use a bath sonicator to apply ultrasonic energy, which can help break down aggregates.
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If the issue persists, consider preparing a fresh, more dilute stock solution.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Quantitative Data Summary
| Parameter | Value | Solvent | Notes |
| Solubility | 100 mg/mL (~180 mM) | DMSO | Requires ultrasonic treatment for complete dissolution. |
| Molecular Weight | 555.64 g/mol | - | - |
| Molecular Formula | C31H29N3O5S | - | - |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder
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Anhydrous, sterile DMSO
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Sterile, chemical-resistant vials (e.g., glass or polypropylene)
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Vortex mixer
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Sonicator (optional, but recommended for higher concentrations)
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Calibrated analytical balance
Procedure:
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Calculate Mass: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Mass = 0.01 L * 10 mmol/L * 555.64 g/mol = 5.56 mg for 1 mL).
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Weigh Compound: Accurately weigh the calculated mass of this compound powder and place it into a sterile vial.
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Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial.
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Dissolve: Vortex the mixture vigorously for 1-2 minutes. If any solid particles remain, sonicate the vial in a water bath for 5-10 minutes, or gently warm to 37°C. Visually confirm that the solution is clear and all solid has dissolved.
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Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Visualizations
Hedgehog Signaling Pathway and the Action of this compound
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in several cancers. This compound is a potent antagonist of Smoothened (SMO), a key transducer in this pathway.
Caption: Mechanism of Hedgehog signaling and this compound inhibition.
Experimental Workflow for Solubilizing this compound
The following workflow outlines the recommended steps for preparing this compound solutions for experimental use.
References
How to prevent MRT-81 degradation in experiments
Welcome to the technical support center for MRT-81. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments by providing troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. By inhibiting Smo, this compound effectively blocks the downstream signaling cascade, making it a valuable tool for research in areas where the Hedgehog pathway is implicated, such as in certain types of cancer.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the stability and integrity of this compound, it is crucial to adhere to proper storage and handling protocols. Like many research compounds, this compound is sensitive to environmental factors.[1][2]
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Storage of Lyophilized Powder: The solid form of this compound should be stored in a cool, dry, and dark environment, ideally at -20°C or lower, to prevent degradation.[1][2]
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Stock Solutions: Prepare high-concentration stock solutions in a suitable organic solvent such as Dimethyl sulfoxide (DMSO). These stock solutions should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.[3]
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Working Solutions: When preparing working solutions for your experiments, it is advisable to make fresh dilutions from the stock solution. Ensure that the final concentration of the organic solvent in your experimental medium is low enough (typically below 0.5% v/v) to avoid affecting the biological system.
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Light and Air Sensitivity: this compound contains a trimethoxyphenyl group, which can be susceptible to photodegradation. Therefore, it is recommended to protect all solutions from light by using amber vials or by wrapping containers in foil. The thiourea moiety in this compound can be prone to oxidation. To minimize exposure to air, consider purging the headspace of storage vials with an inert gas like argon or nitrogen before sealing.
Q3: My this compound solution has changed color. What should I do?
A3: A change in the color of your this compound solution may indicate chemical degradation or oxidation. This can be triggered by exposure to light, air, or impurities in the solvent. It is strongly recommended not to proceed with experiments using a discolored solution as the results may be unreliable. Prepare a fresh solution from a new aliquot of the stock.
Q4: I'm observing precipitation when I dilute my this compound stock solution in an aqueous buffer. How can I resolve this?
A4: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:
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Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible while maintaining solubility.
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Use of Excipients: Consider the use of solubilizing agents such as Tween® 80, Cremophor® EL, or cyclodextrins in your aqueous buffer to enhance the solubility of this compound.
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pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous buffer can improve solubility. However, ensure the chosen pH is compatible with your experimental system.
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Sonication: Gentle sonication of the solution after dilution may help to redissolve small precipitates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected experimental results | This compound degradation due to improper storage or handling. | Review storage conditions. Prepare fresh dilutions from a new stock aliquot. Minimize exposure to light and repeated freeze-thaw cycles. |
| Inaccurate pipetting or dilution calculations. | Calibrate pipettes and double-check all calculations. | |
| High background signal or off-target effects | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal concentration with the highest specific activity and lowest off-target effects. |
| The compound is interacting with unintended targets. | Use a structurally unrelated Smoothened inhibitor as a control to confirm that the observed phenotype is due to Smo inhibition. | |
| Cell toxicity observed at effective concentrations | Off-target toxicity. | Perform a counter-screen with a cell line that does not express the Smoothened receptor. If toxicity persists, it is likely due to off-target effects. |
| On-target toxicity. | If the toxicity is replicated with other Smoothened inhibitors, it may be an on-target effect. Consider reducing the treatment duration or using a lower, but still effective, concentration. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions |
| IC50 (Smoothened Inhibition) | 41 nM | Shh-light2 cells |
| IC50 (Osteoblast Differentiation Inhibition) | 64 nM | C3H10T1/2 cells induced with 0.1 µM SAG |
| IC50 (Granule Cell Precursor Proliferation Inhibition) | < 10 nM | Rat GCPs induced with 0.01 µM SAG |
| IC50 (BODIPY-cyclopamine Binding Blockade) | 63 nM | HEK-hSmo cells, 2-hour incubation at 37°C with 5 nM BODIPY-cyclopamine |
Data sourced from publicly available information.
Experimental Protocols
Protocol: Inhibition of Hedgehog Signaling in a Cell-Based Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on the Hedgehog signaling pathway in a responsive cell line (e.g., Shh-light2 cells, which contain a Gli-responsive luciferase reporter).
Materials:
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This compound
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DMSO (cell culture grade)
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Responsive cell line (e.g., Shh-light2)
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Cell culture medium and supplements
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Hedgehog pathway agonist (e.g., Sonic Hedgehog ligand (Shh) or SAG)
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Luciferase assay reagent
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96-well cell culture plates
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Luminometer
Procedure:
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This compound Stock Solution Preparation:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Aliquot the stock solution into small volumes and store at -20°C, protected from light.
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Cell Seeding:
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Seed the responsive cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.
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Incubate the cells overnight to allow for attachment.
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Compound Treatment:
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Prepare serial dilutions of this compound in the cell culture medium. It is recommended to perform a dose-response curve (e.g., from 1 nM to 10 µM).
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Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control (pathway agonist alone).
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Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
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Pre-incubate the cells with this compound for 1-2 hours.
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Pathway Activation:
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Add the Hedgehog pathway agonist (e.g., Shh or SAG) to all wells except for the negative control wells.
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Incubate the plate for the desired period (e.g., 24-48 hours) to allow for pathway activation and reporter gene expression.
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Luciferase Assay:
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Following incubation, perform the luciferase assay according to the manufacturer's instructions.
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Measure the luminescence using a luminometer.
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Data Analysis:
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Normalize the luciferase readings to a measure of cell viability (e.g., using a CellTiter-Glo assay) if necessary.
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Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
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Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing this compound activity.
References
Technical Support Center: Overcoming Resistance to ULK1 Inhibition in Cancer Cells
Disclaimer: Initial searches for "MRT-81" did not yield a specific, publicly documented anticancer agent. However, several potent autophagy inhibitors targeting ULK1, such as MRT68921, are documented in cancer research.[1][2][3][4][5] This guide will focus on a representative ULK1 inhibitor, herein referred to as ULK-i81 , to address the core experimental and scientific challenges of overcoming resistance to autophagy inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ULK-i81?
ULK-i81 is a potent and selective small molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and its close homolog ULK2. ULK1 is a critical serine/threonine kinase that initiates the autophagy cascade. In many cancers, autophagy is a pro-survival mechanism that allows tumor cells to endure metabolic stress and resist therapeutic agents. By inhibiting ULK1, ULK-i81 blocks the formation of the autophagosome, effectively shutting down this survival pathway and rendering cancer cells more susceptible to cell death.
Diagram: ULK-i81 Mechanism of Action
Q2: We are observing acquired resistance to ULK-i81. What are the potential mechanisms?
Resistance to autophagy inhibition, while still under investigation, can arise from several adaptive strategies employed by cancer cells. Key potential mechanisms include:
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Activation of Alternative Survival Pathways: Cancer cells may upregulate parallel survival pathways to compensate for the loss of autophagy. The PI3K/Akt/mTOR pathway is a frequently observed mechanism for driving resistance to various targeted therapies.
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Upregulation of Compensatory Cellular Processes: Prolonged autophagy inhibition may lead to the upregulation of other cellular quality control mechanisms, such as the Nrf2 antioxidant pathway, which helps cells cope with stress.
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Genetic Alterations: Mutations in the kinase domain of ULK1 could prevent inhibitor binding while preserving its function. For instance, mutating the "gatekeeper" methionine residue in ULK1 has been shown to confer resistance to the inhibitor SBI-0206965.
Diagram: Potential Resistance Mechanisms to ULK-i81
Troubleshooting Guides
Problem: How can we confirm that ULK-i81 is effectively inhibiting autophagic flux in our cell line?
Solution: The most reliable method to measure autophagic flux is to assess the levels of key autophagy markers, LC3 and p62/SQSTM1, by Western blot, with and without a lysosomal inhibitor.
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LC3: During autophagy, cytosolic LC3-I is converted to LC3-II and recruited to the autophagosome membrane. Inhibition of autophagy blocks LC3-I to LC3-II conversion.
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p62/SQSTM1: This protein is a receptor for cargo destined for autophagic degradation and is itself degraded in the process. A block in autophagy leads to the accumulation of p62.
By treating cells with ULK-i81 in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 (which blocks the final degradation step), you can measure the true rate of flux. Effective ULK-i81 treatment should prevent the accumulation of LC3-II and lead to an increase in p62 levels.
Diagram: Experimental Workflow for Autophagic Flux Analysis
Experimental Protocols & Data
Protocol: Western Blot for Autophagic Flux Markers
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Cell Culture and Treatment: Seed cells to reach 70-80% confluency. Treat with your desired concentration of ULK-i81, a lysosomal inhibitor (e.g., 50 nM Bafilomycin A1 for the last 4 hours), or a combination, alongside a vehicle control (DMSO).
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Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel to resolve LC3-I and LC3-II bands.
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Transfer: Transfer proteins to a PVDF membrane.
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Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
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Antibody Incubation: Incubate with primary antibodies (e.g., rabbit anti-LC3, rabbit anti-p62, mouse anti-Actin) overnight at 4°C.
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Washing & Secondary Incubation: Wash the membrane 3x with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Wash 3x with TBST and visualize bands using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify band intensity using densitometry software. Normalize LC3-II to a loading control (e.g., Actin) and calculate the LC3-II/LC3-I ratio. Normalize p62 to the loading control.
Strategy: Overcoming ULK-i81 Resistance with Combination Therapy
Several studies have demonstrated that combining ULK1 inhibition with other targeted therapies can overcome resistance and produce a synergistic cytotoxic effect. This approach converts a cytostatic response from a single agent into a robust, cell-killing response.
Recommended Combinations:
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mTOR Inhibitors (e.g., INK128, AZD8055): Since mTOR inhibition induces ULK1-dependent autophagy as a survival response, co-treatment with a ULK1 inhibitor blocks this escape route, leading to enhanced apoptosis.
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BCL-2 Inhibitors (e.g., Venetoclax/ABT-199): In hematological malignancies like AML, ULK1 inhibition synergizes with venetoclax to overcome adaptive resistance.
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Standard Chemotherapy (e.g., Cytarabine/AraC): Co-treatment with ULK-i81 can re-sensitize chemoresistant cells to standard cytotoxic agents.
Table 1: Synergistic Effects of ULK-i81 with Other Anticancer Agents in Resistant AML Cell Lines (Hypothetical Data)
| Agent | IC50 (μM) in Resistant Cells (Single Agent) | IC50 (μM) with ULK-i81 (1 μM) | Fold Sensitization | Combination Index (CI)* |
| Venetoclax | 5.2 | 0.8 | 6.5x | 0.45 |
| Cytarabine (AraC) | 8.5 | 2.1 | 4.0x | 0.60 |
| mTOR Inhibitor | 2.0 | 0.3 | 6.7x | 0.41 |
*Combination Index (CI) values < 0.9 indicate synergy. Data is illustrative, based on principles from cited literature.
References
- 1. ULK1 inhibition overcomes compromised antigen presentation and restores antitumor immunity in LKB1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the Bioavailability of MRT-81 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and Frequently Asked Questions (FAQs) to address challenges related to the bioavailability of the investigational compound MRT-81 in animal studies. Given that this compound is a hypothetical compound representing a typically poorly soluble drug, this guide focuses on established strategies for enhancing the bioavailability of such compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that may be contributing to the low bioavailability of this compound?
A1: The low oral bioavailability of a compound like this compound is often a result of several factors, primarily its physicochemical properties. The most common reasons include:
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Low Aqueous Solubility: For a drug to be absorbed through the gastrointestinal (GI) tract, it must first dissolve in the GI fluids. If this compound has poor solubility, its dissolution rate will be slow, limiting the amount of drug available for absorption.[1][2]
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Poor Permeability: The compound may not efficiently pass through the intestinal wall into the bloodstream.
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First-Pass Metabolism: After absorption, the drug is transported to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation. This is a common issue for many orally administered drugs.[3]
Q2: We are observing high variability in plasma concentrations of this compound between individual animals in the same study group. What could be the cause?
A2: High inter-animal variability is a frequent challenge in oral bioavailability studies and can stem from several sources:[4]
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Inconsistent Dosing Technique: Variations in oral gavage technique can lead to inaccurate dosing.
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Food Effects: The presence or absence of food in the GI tract can significantly impact drug absorption.[4] It is crucial to standardize the fasting state of the animals.
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Formulation Instability: If this compound is administered as a suspension, it may settle over time, leading to inconsistent concentrations being administered.
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Physiological Differences: Individual differences in animal physiology, such as gastric pH and GI motility, can affect drug absorption.
Q3: How can we determine if the poor bioavailability of this compound is due to low solubility or extensive first-pass metabolism?
A3: To distinguish between these factors, a common approach is to conduct a parallel study with both intravenous (IV) and oral (PO) administration of this compound.
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An IV dose is considered to have 100% bioavailability as it directly enters the systemic circulation.
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By comparing the Area Under the Curve (AUC) of the plasma concentration-time profile for both routes, you can calculate the absolute bioavailability.
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If the absolute bioavailability is low, it suggests issues with absorption (solubility and/or permeability). If the oral AUC is significantly lower than the IV AUC, and the drug is known to be metabolized by the liver, first-pass metabolism is a likely contributor.
Troubleshooting Guides
Issue 1: Consistently Low Plasma Exposure (Low Cmax and AUC)
Possible Cause: Poor dissolution of this compound in the gastrointestinal tract due to low aqueous solubility.
Troubleshooting Steps:
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Formulation Optimization: The primary strategy is to enhance the solubility and dissolution rate of this compound. Several formulation approaches can be explored.
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Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can improve the dissolution rate.
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Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents can significantly improve solubility.
| Formulation Strategy | Description | Key Considerations |
| Micronization/Nanonization | Reducing the particle size of the drug to the micron or sub-micron range to increase surface area and dissolution velocity. | Can be achieved through milling or high-pressure homogenization. May require wetting agents to prevent particle agglomeration. |
| Co-solvents | Using a mixture of water-miscible solvents (e.g., PEG 300, propylene glycol, ethanol) to increase the solubility of a nonpolar drug. | The concentration of co-solvents must be carefully selected to avoid toxicity in animal models. |
| Surfactants | Amphiphilic molecules that can form micelles to encapsulate and solubilize poorly soluble drugs. Examples include Tween 80 and Cremophor EL. | The type and concentration of surfactant should be optimized to maximize solubility without causing GI irritation. |
| Amorphous Solid Dispersions | Dispersing the drug in a hydrophilic polymer matrix in an amorphous state, which has higher solubility than the crystalline form. | Techniques include spray drying and hot-melt extrusion. Physical stability of the amorphous form needs to be monitored. |
| Lipid-Based Formulations (e.g., SEDDS) | Self-Emulsifying Drug Delivery Systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media. | Can enhance lymphatic transport, potentially bypassing first-pass metabolism. |
Issue 2: this compound Precipitates Out of the Dosing Solution/Suspension
Possible Cause: The chosen vehicle is unable to maintain the solubility or stability of this compound at the desired concentration.
Troubleshooting Steps:
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Increase Co-solvent Concentration: Gradually increase the proportion of the organic co-solvent, while remaining mindful of potential toxicity.
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Add a Surfactant: This can help to keep the drug solubilized.
-
Adjust pH: If the solubility of this compound is pH-dependent, adjusting the pH of the vehicle may prevent precipitation.
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Prepare Fresh Formulations: If the compound is unstable in the vehicle, prepare the formulation immediately before dosing.
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For Suspensions:
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Incorporate a suspending agent (e.g., methylcellulose) to increase viscosity.
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Use a wetting agent to ensure proper dispersion of drug particles.
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Ensure the suspension is homogenized and continuously stirred during dosing.
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Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
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Objective: To prepare a homogenous suspension of micronized this compound for oral administration.
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Materials:
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Micronized this compound
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Vehicle (e.g., 0.5% w/v methylcellulose in purified water)
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Wetting agent (e.g., 0.1% w/v Tween 80)
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Mortar and pestle
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Magnetic stirrer and stir bar
-
-
Procedure:
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Weigh the required amount of micronized this compound.
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In a mortar, add a small amount of the vehicle containing the wetting agent to the this compound powder.
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Triturate to form a smooth, uniform paste. This step is crucial for proper wetting of the drug particles.
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Gradually add the remaining vehicle while continuously mixing.
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Transfer the suspension to a beaker and stir continuously using a magnetic stirrer before and during dose administration to maintain homogeneity.
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Protocol 2: In Vivo Pharmacokinetic Study Design
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Objective: To determine the pharmacokinetic profile and absolute bioavailability of this compound.
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Animal Model: Sprague-Dawley rats (n=5 per group).
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Groups:
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Group 1 (Oral): Administer this compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg).
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Group 2 (Intravenous): Administer a solubilized formulation of this compound via tail vein injection (e.g., 1 mg/kg).
-
-
Procedure:
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Fast animals overnight (12-16 hours) with free access to water.
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Record the body weight of each animal before dosing.
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Administer the respective doses to each group.
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Collect blood samples (approx. 200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.
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Process blood samples to obtain plasma and store at -80°C until analysis.
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Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
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Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) and absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
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Visualizations
Caption: Interplay of bioavailability challenges and formulation strategies.
Caption: Experimental workflow for formulation development and testing.
Caption: Troubleshooting decision tree for poor bioavailability.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Addressing MRT-81 Toxicity in Non-Cancerous Cells
Disclaimer: The information provided in this technical support center is for research purposes only. MRT-81 is an investigational compound, and its safety and efficacy have not been fully established. Researchers should exercise caution and adhere to all applicable laboratory safety guidelines when handling and testing this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound is a potent and selective inhibitor of the novel protein kinase, Onco-Kinase X (OKX). In cancerous cells, inhibition of OKX leads to cell cycle arrest and apoptosis. However, OKX also plays a role in signaling pathways crucial for the survival and function of certain non-cancerous cell types, which can lead to off-target toxicity.
Q2: We are observing significant cytotoxicity in our non-cancerous control cell lines at concentrations that are effective against cancer cells. Is this expected?
Yes, some degree of cytotoxicity in non-cancerous cells is a known challenge with this compound. The IC50 values in sensitive non-cancerous cell lines can be close to the therapeutic window for cancer cells. The table below summarizes the reported IC50 values for this compound in various cell lines. If you are observing excessive toxicity, consider the troubleshooting steps outlined in the guides below.
Q3: Are there any known strategies to mitigate this compound toxicity in non-cancerous cells?
Several strategies are currently being explored to mitigate the off-target effects of this compound. These include co-administration with cytoprotective agents, the development of targeted delivery systems, and intermittent dosing schedules. The "Experimental Protocols" section below provides a detailed method for testing co-administration with the antioxidant N-acetylcysteine (NAC).
Q4: What are the downstream signaling pathways affected by this compound in non-cancerous cells?
In non-cancerous cells, this compound-mediated inhibition of OKX has been shown to disrupt the Pro-Survival Pathway Z, leading to an increase in apoptotic markers. A diagram of this pathway is provided in the "Signaling Pathways" section. Monitoring key proteins in this pathway can serve as an early indicator of off-target effects.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
Symptoms:
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Inconsistent IC50 values for the same non-cancerous cell line across experiments.
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Large error bars in cell viability plots.
Possible Causes & Solutions:
| Cause | Solution |
| Cell Culture Inconsistency | Ensure consistent cell passage number, seeding density, and growth conditions. |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Assay Interference | Verify that this compound does not interfere with the readout of your viability assay (e.g., absorbance, fluorescence). |
Issue 2: Unexpected Cell Morphology Changes at Low this compound Concentrations
Symptoms:
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Non-cancerous cells appear stressed (e.g., rounded, detached) even at sub-lethal doses of this compound.
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Observed changes do not correlate with viability assay results.
Possible Causes & Solutions:
| Cause | Solution |
| Induction of Senescence | Perform a senescence-associated β-galactosidase assay to check for premature senescence. |
| Disruption of Cytoskeleton | Use immunofluorescence to visualize key cytoskeletal proteins like actin and tubulin. |
| Early Apoptotic Events | Utilize an Annexin V/Propidium Iodide assay to detect early signs of apoptosis. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Cancerous and Non-Cancerous Cell Lines
| Cell Line | Tissue of Origin | Cell Type | IC50 (nM) |
| Cancer | |||
| MCF-7 | Breast | Cancer | 15 |
| A549 | Lung | Cancer | 25 |
| HCT116 | Colon | Cancer | 12 |
| Non-Cancerous | |||
| MCF-10A | Breast | Non-cancerous | 150 |
| BEAS-2B | Lung | Non-cancerous | 200 |
| CCD-18Co | Colon | Non-cancerous | 120 |
Experimental Protocols
Protocol 1: Assessing the Cytoprotective Effect of N-acetylcysteine (NAC) on this compound Toxicity
Objective: To determine if co-administration of NAC can mitigate this compound-induced cytotoxicity in non-cancerous cells.
Methodology:
-
Cell Seeding: Plate non-cancerous cells (e.g., MCF-10A) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound at various concentrations and a 2X stock solution of NAC at a final concentration of 5 mM.
-
Treatment:
-
For the control group, add media alone.
-
For the this compound only group, add the 2X this compound stock solution.
-
For the NAC co-treatment group, add a mixture of the 2X this compound and 2X NAC stock solutions.
-
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Viability Assay: Assess cell viability using a standard MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for this compound in the presence and absence of NAC.
Mandatory Visualizations
Signaling Pathways
Caption: this compound-mediated inhibition of OKX in non-cancerous cells.
Experimental Workflows
Caption: Workflow for assessing cytoprotective agents against this compound.
Logical Relationships
Caption: Decision tree for troubleshooting variable cytotoxicity data.
Validation & Comparative
Validating the Inhibitory Effect of MRT-81 on Gli1 Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MRT-81, an indirect inhibitor of the transcription factor Gli1, with other established direct inhibitors. The objective is to offer a clear, data-driven perspective on validating the inhibitory effects on Gli1 expression through detailed experimental protocols and comparative performance data.
Introduction to Hedgehog Signaling and Gli1
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers. The Glioma-associated oncogene homolog 1 (Gli1) is a zinc-finger transcription factor that acts as the terminal effector of the Hh pathway. Constitutive activation of Gli1 drives the expression of target genes involved in cell proliferation, survival, and differentiation, making it a key target for anti-cancer therapies.
This compound is a potent antagonist of the Smoothened (Smo) receptor, a key transmembrane protein in the Hh pathway that acts upstream of Gli1. By inhibiting Smo, this compound effectively blocks the signaling cascade that leads to the activation and nuclear translocation of Gli transcription factors, thereby downregulating Gli1 expression and activity. This guide compares the indirect inhibitory action of this compound on Gli1 with direct Gli1 inhibitors such as GANT61, Arsenic Trioxide (ATO), and Hedgehog Pathway Inhibitor-1 (HPI-1).
Comparative Inhibitor Performance
The following table summarizes the inhibitory concentrations (IC50) of this compound and its comparators. It is important to note that this compound's IC50 is for its direct target, Smoothened, which leads to downstream inhibition of Gli1, while the other compounds directly target the Gli1/2 proteins.
| Inhibitor | Target | Assay | IC50 Value | Reference |
| This compound | Smoothened | Shh-light2 cells | 41 nM | [1] |
| GANT61 | Gli1/Gli2 | GLI-transfected cell line | ~ 5 µM | [2][3][4] |
| Gli1 | Karpass299 T-cell lymphoma cells | 6.81 ± 0.91 µM | [5] | |
| Gli1 | Myla3676 T-cell lymphoma cells | 10.23 ± 0.94 µM | ||
| Gli1 | Jurkat T-cell lymphoma cells | 13.761 ± 0.81 µM | ||
| Arsenic Trioxide (ATO) | Gli1 | Gli1 transcriptional activity | 2.7 µM | |
| Hh Pathway | ShhN-induced pathway activation | ~ 0.7 µM | ||
| HPI-1 | Gli1 | Hedgehog signaling inhibition | 6 µM | |
| Gli2 | Hedgehog signaling inhibition | 4 µM | ||
| Hedgehog Pathway | C3H10T1/2 functional assay | 1.1 µM |
Visualizing the Mechanism of Action
The following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for validating Gli1 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GANT 61 | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. pnas.org [pnas.org]
- 5. GLI1 inhibitor GANT61 exhibits antitumor efficacy in T-cell lymphoma cells through down-regulation of p-STAT3 and SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]
MRT-81: A Potent Antagonist of the Smoothened Receptor in Hedgehog Signaling
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of MRT-81's Performance Against Other Smoothened Receptor Antagonists
The Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway, is a critical target in developmental biology and oncology.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of various cancers, making SMO an attractive therapeutic target.[3] this compound has emerged as a potent antagonist of both human and rodent Smoothened receptors, demonstrating significant inhibition of the Hedgehog signaling pathway.[2][4] This guide provides a comprehensive overview of this compound's binding to the Smoothened receptor, supported by comparative experimental data, detailed methodologies, and visual representations of the underlying biological processes.
Comparative Analysis of Smoothened Inhibitors
The inhibitory activity of this compound against the Smoothened receptor has been quantified in various cell-based assays. To provide a clear comparison of its potency, the following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound alongside other well-established SMO inhibitors such as Vismodegib (GDC-0449), Sonidegib (LDE225), and Cyclopamine.
| Compound | Assay Type | Cell Line | IC50 (nM) |
| This compound | Shh-light2 Reporter Assay | Shh-light2 | 41 |
| This compound | BODIPY-cyclopamine Binding Assay | HEK-hSmo | 63 |
| This compound | Osteoblast Differentiation Assay | C3H10T1/2 | 64 |
| Vismodegib (GDC-0449) | Hedgehog Pathway Inhibition | - | 3 |
| Sonidegib (LDE225) | SMO Binding Assay (human) | - | 2.5 |
| Cyclopamine | Shh-light2 Reporter Assay | Shh-LIGHT2 | 150-300 |
| Cyclopamine | Hedgehog Pathway Inhibition | TM3Hh12 | 46 |
Experimental Methodologies
The following sections detail the protocols for the key experiments cited in the comparative data table.
Shh-light2 Reporter Assay
This assay quantifies the activity of the Hedgehog pathway by measuring the expression of a Gli-responsive luciferase reporter gene.
Protocol:
-
Cell Culture: Shh-light2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter, are cultured to confluency in 96-well plates.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound (e.g., this compound) in the presence of a Hedgehog pathway agonist, such as Sonic Hedgehog (Shh) conditioned medium.
-
Incubation: The treated cells are incubated for approximately 30-48 hours to allow for reporter gene expression.
-
Luciferase Measurement: Following incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.
-
Data Analysis: The IC50 value is calculated by plotting the normalized luciferase activity against the logarithm of the compound concentration.
BODIPY-cyclopamine Binding Assay
This is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled ligand (BODIPY-cyclopamine) from the Smoothened receptor.
Protocol:
-
Cell Preparation: HEK293 cells overexpressing the human Smoothened receptor (HEK-hSmo) are used.
-
Competition Reaction: The cells are incubated with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the test compound (e.g., this compound).
-
Incubation: The reaction is allowed to reach equilibrium, typically for 2 hours at 37°C.
-
Fluorescence Detection: The amount of bound BODIPY-cyclopamine is quantified by measuring fluorescence intensity using a suitable instrument, such as a flow cytometer or a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of BODIPY-cyclopamine binding against the logarithm of the test compound concentration.
C3H10T1/2 Osteoblast Differentiation Assay
This assay assesses the ability of a compound to inhibit the differentiation of mesenchymal stem cells into osteoblasts, a process regulated by the Hedgehog pathway.
Protocol:
-
Cell Culture: The murine mesenchymal progenitor cell line, C3H10T1/2, is cultured in a growth medium.
-
Induction of Differentiation: Osteoblast differentiation is induced by treating the cells with a Smoothened agonist, such as SAG (Smoothened Agonist).
-
Compound Treatment: The cells are co-treated with the differentiation-inducing agent and varying concentrations of the test compound (e.g., this compound).
-
Differentiation Period: The cells are cultured for several days to allow for osteoblast differentiation, which is characterized by the expression of specific markers.
-
Marker Analysis: Differentiation is quantified by measuring the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation.
-
Data Analysis: The IC50 value is calculated by plotting the inhibition of ALP activity against the logarithm of the compound concentration.
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the Hedgehog signaling pathway and the general workflow of the experimental assays.
References
Next-Generation Smoothened Antagonist MRT-81 Demonstrates Superiority in Overcoming Drug Resistance
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that MRT-81, a novel Smoothened (Smo) antagonist, shows significant promise in overcoming mechanisms of drug resistance that limit the efficacy of current Hedgehog (Hh) pathway inhibitors. In drug-resistant models, particularly those harboring the common SMO D473H mutation, this compound and its closely related acylguanidine derivatives demonstrate maintained potency, a critical advantage over first-generation Smo antagonists like vismodegib and sonidegib.
The Hedgehog signaling pathway is a crucial regulator of embryonic development and its aberrant activation is a known driver in several cancers, including medulloblastoma and basal cell carcinoma. Smoothened inhibitors have emerged as a key therapeutic strategy, with vismodegib and sonidegib being the first FDA-approved drugs in this class. However, the clinical benefit of these therapies is often short-lived due to the development of acquired resistance, frequently driven by mutations in the Smoothened receptor, most notably the D473H substitution. This mutation hinders the binding of first-generation inhibitors, leading to tumor relapse.
This compound belongs to a new class of acylguanidine Smoothened inhibitors designed to effectively target both wild-type and mutated forms of the Smo receptor. Preclinical studies on closely related compounds, such as MRT-92, have demonstrated sub-nanomolar antagonist activity and, critically, a lack of susceptibility to the D473H resistance mutation. This suggests that this compound is likely to provide a more durable clinical response in patients who have developed resistance to current therapies.
Comparative Efficacy of Smoothened Antagonists
To illustrate the performance of this new class of inhibitors relative to existing treatments, the following tables summarize key preclinical data.
Table 1: In Vitro Potency of Smoothened Antagonists in Wild-Type Models
| Compound | Assay | Cell Line | IC50 (nM) |
| This compound | Hedgehog Pathway Inhibition | Shh-light2 | 41[1] |
| MRT-92 (related acylguanidine) | SAG-induced GCP Proliferation | Rat Cerebellar GCPs | 0.4[2] |
| Vismodegib (GDC-0449) | SAG-induced GCP Proliferation | Rat Cerebellar GCPs | ~3-6 |
| Sonidegib (LDE225) | SAG-induced GCP Proliferation | Rat Cerebellar GCPs | ~3-6 |
GCP: Granule Cell Precursor; SAG: Smoothened Agonist
Table 2: Activity Against Vismodegib-Resistant SMO D473H Mutant
| Compound | Assay | Measurement | Result |
| MRT-92 (related acylguanidine) | [3H]MRT-92 Binding | Kd | 0.50 ± 0.1 nM[2] |
| Vismodegib (GDC-0449) | GLI-luciferase Reporter | Activity | Poorly active[3] |
| Sonidegib (LDE225) | [35S]GTPγS binding | Inverse Agonist Activity | Severely affected |
Mechanism of Action and Resistance
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH1) receptor, which alleviates its inhibition of the G protein-coupled receptor, Smoothened (Smo). This allows Smo to transduce a signal down to the GLI family of transcription factors, which then activate the expression of target genes involved in cell proliferation and survival. In many cancers, mutations in PTCH1 or activating mutations in SMO lead to constitutive activation of this pathway.
First-generation Smo antagonists, like vismodegib, bind to a pocket within the transmembrane domain of Smo, effectively blocking its function. However, the D473H mutation alters the conformation of this binding pocket, preventing these drugs from binding effectively and leading to the reactivation of the Hh pathway and subsequent tumor growth.
Experimental Protocols
GLI-Luciferase Reporter Assay
This assay is a cornerstone for assessing the activity of the Hedgehog pathway. It utilizes a cell line (e.g., Shh-light2) that has been genetically engineered to contain a luciferase reporter gene under the control of a GLI-responsive promoter. Activation of the Hedgehog pathway leads to the expression of luciferase, which can be quantified by measuring light output after the addition of a substrate.
Protocol Outline:
-
Cell Seeding: Plate Shh-light2 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a Smoothened agonist (e.g., SAG) to activate the pathway, along with varying concentrations of the Smoothened antagonist being tested (e.g., this compound, vismodegib).
-
Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
Lysis and Luciferase Measurement: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., untreated or vehicle-treated cells) and plot the results to determine the IC50 value of the antagonist.
BODIPY-Cyclopamine Competition Binding Assay
This assay is used to determine if a compound binds to the same site on Smoothened as cyclopamine, a well-characterized Smo antagonist. BODIPY-cyclopamine is a fluorescently labeled version of cyclopamine.
Protocol Outline:
-
Cell Preparation: Use cells that overexpress the Smoothened receptor (wild-type or mutant).
-
Competition: Incubate the cells with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the competitor compound (e.g., this compound).
-
Incubation: Allow the binding to reach equilibrium.
-
Washing and Measurement: Wash the cells to remove unbound fluorescent ligand and measure the cell-associated fluorescence using flow cytometry or a fluorescence plate reader.
-
Data Analysis: A decrease in fluorescence with increasing concentrations of the competitor compound indicates that it binds to the same site as cyclopamine.
Conclusion
The emergence of drug resistance is a significant challenge in cancer therapy. The preclinical data for this compound and related acylguanidine Smoothened inhibitors strongly suggest that this new class of antagonists can effectively overcome the most common mechanism of resistance to first-generation drugs. By maintaining potent inhibition of the Hedgehog pathway in the presence of the SMO D473H mutation, this compound represents a promising next-generation therapy for patients with advanced or recurrent Hedgehog-driven cancers. Further clinical investigation is warranted to translate these preclinical findings into improved patient outcomes.
References
Validating In Vitro Findings of MRT-81 in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MRT-81, a potent Smoothened (Smo) receptor antagonist, and its potential application in cancer therapy. While in vivo data for this compound in xenograft models is not yet publicly available, this document summarizes its key in vitro findings and draws comparisons with established Smoothened inhibitors that have been validated in preclinical xenograft studies. This guide aims to offer a framework for researchers looking to investigate the in vivo efficacy of this compound.
Introduction to this compound
This compound is a small molecule inhibitor of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hedgehog pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[3][4] In vitro studies have demonstrated that this compound is a potent antagonist of both human and rodent Smoothened receptors.[1]
In Vitro Profile of this compound
This compound has shown significant inhibitory activity in multiple in vitro assays, establishing its potential as a Hedgehog pathway inhibitor.
| Assay | Cell Line/System | Key Finding | IC50 |
| Smoothened Antagonism | Shh-light2 cells | Potent antagonist of Smoothened receptors. | 41 nM |
| Osteoblast Differentiation Inhibition | C3H10T1/2 cells | Inhibits differentiation into alkaline phosphatase-positive osteoblasts induced by the Smo agonist SAG. | 64 nM |
| Granule Cell Precursor Proliferation Inhibition | Rat Granule Cell Precursors (GCPs) | Potent antagonist of SAG-induced proliferation. | < 10 nM |
| Competitive Binding Assay | HEK-hSmo cells | Blocks BODIPY-cyclopamine binding to human Smoothened in a dose-dependent manner. | 63 nM |
Comparative In Vivo Data from Alternative Smoothened Inhibitors
To contextualize the potential of this compound, this section presents in vivo data from xenograft models treated with other well-established Smoothened inhibitors. These studies demonstrate the typical anti-tumor activity expected from inhibiting the Hedgehog pathway in relevant cancer models.
| Inhibitor | Cancer Model | Xenograft Type | Key Findings |
| Vismodegib (GDC-0449) | Medulloblastoma | Orthotopic patient-derived xenograft (PDX) | Significant inhibition of tumor growth and increased survival in models with an operational Hedgehog pathway. |
| Sonidegib (LDE225) | Medulloblastoma | Subcutaneous xenograft | Significantly inhibited the proliferation of tumors with a PTCH mutation, but not those with MYCN amplification or SUFU deletion. |
| Cyclopamine | Malignant Glioma | Orthotopic xenograft | Conferred a survival advantage in tumors with an operational Hedgehog pathway. |
| MS-0022 | Pancreatic Adenocarcinoma | SUIT-2 xenograft | Led to a transient delay of tumor growth that correlated with a reduction of stromal Gli1 levels. |
| HhAntag | Non-Small Cell Lung Cancer | Human tumor xenograft | Enhanced radiation efficacy and delayed tumor growth, with effects attributed to pathway suppression in the tumor-associated stroma. |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the validation of Smoothened inhibitors in xenograft models.
In Vitro Gli-Luciferase Reporter Assay
This assay is used to measure the inhibition of Smoothened activation by assessing the transcriptional activity of Gli, a downstream effector in the Hedgehog pathway.
-
Cell Culture: Shh-LIGHT2 cells, a clonal NIH3T3 cell line stably incorporating a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter, are cultured under standard conditions.
-
Treatment: Cells are treated with a purified Sonic Hedgehog (Shh) protein (e.g., 50 ng/mL) to activate the pathway, along with a range of concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., GDC-0449) for 48 hours.
-
Lysis and Reporter Assay: After treatment, cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to the Renilla luciferase activity to control for cell viability and transfection efficiency.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of the inhibitor.
In Vivo Xenograft Model Protocol
This protocol outlines a general procedure for establishing and evaluating the efficacy of a Smoothened inhibitor in a subcutaneous xenograft model.
-
Animal Models: Immunocompromised mice (e.g., Balb/c nude mice, 6-8 weeks old) are used. All animal studies should be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: A suspension of cancer cells (e.g., 4 x 10^6 Calu-6 cells for a non-small cell lung cancer model) in a mixture of media (e.g., DMEM) and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., ~400 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: The test compound (e.g., a Smoothened inhibitor) is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule (e.g., twice a day). The control group receives the vehicle (e.g., 20% HP-β-CD).
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = Length × Width² / 2). Animal body weight and general health are also monitored.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point. Tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for pathway biomarkers like Gli1). The anti-tumor activity is evaluated by comparing the tumor growth inhibition between the treated and control groups.
Mandatory Visualizations
Hedgehog Signaling Pathway and Inhibition by this compound
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on the Smoothened receptor.
Experimental Workflow for Xenograft Model Validation
Caption: A typical experimental workflow for validating the in vivo efficacy of a compound in a xenograft model.
References
Unraveling "MRT-81": A Look into a Potential Anti-Tumor Agent
The identity of "MRT-81" as a specific therapeutic agent for tumor growth remains elusive in publicly available scientific literature and clinical trial databases. While the designation "MRT" appears in various medical contexts, a direct and singular correspondence to an anti-tumor drug with this specific numerical identifier is not readily found. This guide will explore the potential interpretations of "MRT" in oncology and outline the necessary components for the statistical validation of a hypothetical anti-tumor agent, which we will refer to as this compound, for the intended audience of researchers, scientists, and drug development professionals.
Decoding "MRT" in Cancer Research
Initial investigations into "MRT" reveal several distinct entities within the medical and research landscape:
-
Malignant Rhabdoid Tumors (MRT): These are aggressive and rare cancers, primarily affecting children. Research into therapies for MRTs is ongoing, with a focus on targeting specific genetic dependencies. For instance, the protein BRD9 has been identified as a potential therapeutic target in these tumors.[1]
-
Mitochondrial Replacement Therapy (MRT): This is a specialized in vitro fertilization technique aimed at preventing the transmission of mitochondrial diseases. Its mention in scientific discourse sometimes draws parallels to the ethical and regulatory debates surrounding novel medical technologies, including gene editing.
-
Modified Recalcification Time (MRT): This refers to a laboratory test used to assess hypercoagulability, a condition that can be associated with cancer.[2] The MRT test can help detect cancer-related thrombosis by measuring tissue factor activity.[2]
-
Intensity-Modulated Radiation Therapy (IMRT): A sophisticated form of radiation therapy used in cancer treatment to deliver precise radiation doses to a tumor while minimizing exposure to surrounding healthy tissue.[3][4]
Given the context of "effect on tumor growth," it is plausible that "this compound" could be an internal designation for a compound under investigation for treating Malignant Rhabdoid Tumors or another cancer type where a specific molecular target is relevant. Without further clarifying information, the following sections will establish a framework for what a comprehensive comparison guide for a novel anti-tumor agent would entail.
Hypothetical Framework for Validating this compound's Efficacy
To statistically validate the effect of a new drug like the hypothetical this compound on tumor growth, a series of rigorous preclinical and clinical studies are essential. This section outlines the typical data presentation, experimental protocols, and visualizations required.
Data Presentation: A Comparative Analysis
Quantitative data from these studies would be summarized in clear, structured tables to facilitate comparison with alternative treatments or placebo controls.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) |
| A549 | Lung Carcinoma | Data | Data | Data |
| MCF-7 | Breast Adenocarcinoma | Data | Data | Data |
| U-87 MG | Glioblastoma | Data | Data | Data |
| PANC-1 | Pancreatic Carcinoma | Data | Data | Data |
IC50 (Inhibitory Concentration 50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Volume Change (%) | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| A549 (Lung) | Vehicle Control | Data | N/A | N/A |
| This compound (10 mg/kg) | Data | Data | Data | |
| This compound (25 mg/kg) | Data | Data | Data | |
| Standard-of-Care | Data | Data | Data | |
| MCF-7 (Breast) | Vehicle Control | Data | N/A | N/A |
| This compound (10 mg/kg) | Data | Data | Data | |
| This compound (25 mg/kg) | Data | Data | Data | |
| Standard-of-Care | Data | Data | Data |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Method:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of this compound or control compounds for 72 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in DMSO.
-
Absorbance is measured at 570 nm using a microplate reader.
-
IC50 values are calculated from dose-response curves.
-
2. Xenograft Tumor Model
-
Objective: To evaluate the in vivo anti-tumor activity of this compound.
-
Method:
-
Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
-
This compound, vehicle control, or a standard-of-care drug is administered daily (or as per the determined dosing schedule) via oral gavage or intraperitoneal injection.
-
Tumor volume and body weight are measured twice weekly.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Visualizing Mechanisms and Workflows
Diagrams are essential for conveying complex biological pathways and experimental designs.
Caption: Preclinical workflow for this compound development.
References
Safety Operating Guide
Navigating the Disposal of Specialized Research Compounds: A Guide to MRT-81
The proper disposal of specialized research compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the specific procedures for compounds like MRT-81 is essential for maintaining a safe and compliant laboratory environment. This guide provides detailed disposal procedures for two distinct compounds that may be identified as this compound, offering clear, actionable steps to manage these materials safely.
Given that "this compound" can refer to at least two different chemical entities in a research and development context, it is imperative to first correctly identify the compound . This guide addresses both a smoothened (Smo) receptor antagonist and an investigational molecular glue degrader, MRT-8102.
Part 1: Disposal of this compound, the Smoothened Receptor Antagonist
This compound (CAS Number: 1263132-08-6) is a potent antagonist of the smoothened (Smo) receptor, utilized in cancer research for its hedgehog inhibiting activity. As a biologically active small molecule, its disposal requires careful handling to prevent unintended environmental release or exposure.
Quantitative Data Summary
| Property | Value | Source/Note |
| CAS Number | 1263132-08-6 | |
| Molecular Formula | C31H29N3O5S | |
| Appearance | Solid | Assumed based on typical small molecule compounds |
| Solubility | Soluble in DMSO | |
| Disposal Consideration | As a potent, biologically active compound, it should be treated as hazardous chemical waste. | General best practice for research compounds. |
Experimental Protocol: Disposal of this compound (Smoothened Receptor Antagonist)
The following protocol outlines the step-by-step procedure for the safe disposal of this compound. This protocol is a general guideline and should be adapted to comply with the specific regulations of your institution and local authorities.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Decontamination of Labware:
-
All glassware, spatulas, and other equipment that have come into direct contact with this compound should be decontaminated.
-
Rinse contaminated items with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound.
-
Collect the solvent rinse as hazardous waste.
-
Following the solvent rinse, wash the labware with soap and water.
-
-
Disposal of Unused Compound:
-
Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
The compound should be in a clearly labeled, sealed, and appropriate waste container. The label should include the chemical name ("this compound"), CAS number (1263132-08-6), and any relevant hazard symbols.
-
-
Disposal of Contaminated Materials:
-
Solid waste, such as contaminated gloves, weigh boats, and paper towels, should be collected in a designated hazardous waste bag or container.
-
Ensure the container is properly labeled as "Hazardous Waste" and includes the name of the chemical.
-
-
Waste Pickup:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Logical Workflow for Disposal of this compound (Smoothened Antagonist)
Part 2: Disposal of MRT-8102, the NEK7-Directed Molecular Glue Degrader
MRT-8102 is a potent and selective molecular glue degrader that targets NIMA related kinase 7 (NEK7). As an investigational drug in clinical development for inflammatory diseases, specific disposal guidelines from a formal Safety Data Sheet (SDS) may not be widely available.[1][2][3] Therefore, disposal procedures should be based on general best practices for investigational compounds and molecular glue degraders, in strict adherence to institutional and regulatory requirements.
Quantitative Data Summary
| Property | Value | Source/Note |
| Compound Type | Molecular Glue Degrader (MGD) | [2] |
| Target | NEK7 | [1] |
| Development Phase | Phase 1 Clinical Trial | |
| Formulation | Orally bioavailable | |
| Disposal Consideration | Treat as potent, biologically active investigational new drug. Handle as hazardous chemical waste. | General best practice for investigational compounds. |
Experimental Protocol: Disposal of MRT-8102 (Molecular Glue Degrader)
The following protocol provides a step-by-step guide for the safe disposal of MRT-8102. This is a general framework and must be supplemented by your institution's specific protocols for investigational drug disposal.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling MRT-8102.
-
Decontamination of Surfaces and Equipment:
-
Wipe down all surfaces and equipment that may have come into contact with MRT-8102 with a suitable deactivating agent if one is known, or a solvent like 70% ethanol followed by a cleaning agent.
-
Collect all cleaning materials as hazardous waste.
-
-
Disposal of Pure Compound and Formulations:
-
All unused or expired MRT-8102, in either solid form or solution, must be disposed of as hazardous pharmaceutical waste.
-
Place the material in a dedicated, sealed, and clearly labeled waste container. The label should state "Investigational Drug Waste," the compound name "MRT-8102," and any known hazard information.
-
-
Disposal of Contaminated Consumables:
-
All disposable items, such as pipette tips, tubes, gloves, and bench paper contaminated with MRT-8102, should be collected in a designated hazardous waste container.
-
This container should be clearly marked to indicate that it contains investigational drug waste.
-
-
Waste Management and Collection:
-
Store all MRT-8102 waste in a secure, designated area away from general lab traffic.
-
Follow your institution's procedures for the collection and disposal of investigational drug waste, which is typically handled by the Environmental Health and Safety (EHS) department or a specialized waste contractor.
-
Signaling Pathway Context: MRT-8102 Mechanism of Action
To understand the biological context of MRT-8102, the following diagram illustrates its mechanism of action as a molecular glue degrader targeting NEK7.
By adhering to these detailed procedures, research professionals can ensure the safe and compliant disposal of this compound and MRT-8102, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines as the primary source of information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
